molecular formula C7H5F2NO2 B1498766 5-Amino-2,3-difluorobenzoic acid CAS No. 874838-32-1

5-Amino-2,3-difluorobenzoic acid

Cat. No.: B1498766
CAS No.: 874838-32-1
M. Wt: 173.12 g/mol
InChI Key: YQXQZKKJAITNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXQZKKJAITNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654227
Record name 5-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874838-32-1
Record name 5-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminodifluorobenzoic Acids: Focus on 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fluorinated Anthranilic Acids in Modern Chemistry

Fluorine-containing organic molecules are of paramount importance in the fields of pharmaceutical and materials science. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Aminodifluorobenzoic acids, as a class of compounds, are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Their trifunctional nature—possessing an amine, a carboxylic acid, and a difluorinated phenyl ring—offers a versatile platform for a wide array of chemical transformations.

This guide provides a technical overview of the molecular structure and weight of 5-Amino-2,3-difluorobenzoic acid, a member of this important class of chemical intermediates.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure. Understanding these properties is crucial for its application in research and development.

Molecular Identity

The isomers of aminodifluorobenzoic acid all share the same molecular formula and have a consistent molecular weight.

PropertyValue
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol

The precise arrangement of the functional groups on the benzene ring defines the specific isomer and its corresponding chemical and physical properties.

Structural Visualization

The skeletal structure of this compound is depicted below, illustrating the spatial relationship between the amine, carboxylic acid, and fluorine substituents.

Figure 1: 2D structure of this compound.

Part 2: Spectroscopic Characterization (Theoretical)

While specific spectral data for this compound is not available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and carboxylic acid groups. The coupling patterns of the aromatic protons would be influenced by the fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Part 3: Synthesis and Reactivity

The synthesis of aminodifluorobenzoic acids typically involves multi-step reaction sequences. A general conceptual workflow for the synthesis of a fluorinated anthranilic acid is outlined below.

G start Fluorinated Benzene Derivative step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Reduction of Nitro Group step1->step2 e.g., H₂/Pd-C, Fe/HCl step3 Carboxylation step2->step3 Various Methods end_product Aminodifluorobenzoic Acid step3->end_product

Figure 2: Conceptual synthesis workflow.

The reactivity of this compound is characterized by the chemical behavior of its three functional groups:

  • Amino Group: Can undergo diazotization, acylation, and alkylation reactions.

  • Carboxylic Acid Group: Can be converted to esters, amides, and acid chlorides.

  • Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution, while the amino group is an activating, ortho-, para-director.

Part 4: Applications in Research and Drug Development

Aminobenzoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates.[2] While specific applications for this compound are not documented, its structural motifs are found in various biologically active molecules. For instance, fluorinated anthranilic acids are precursors to fluorinated quinolones, which are a class of broad-spectrum antibiotics.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling aminodifluorobenzoic acids. Based on data for related isomers, this class of compounds should be considered hazardous.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]

  • First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[4]

Conclusion

This compound, as a member of the aminodifluorobenzoic acid family, is a compound with significant potential as a building block in synthetic chemistry. Its molecular structure, characterized by a molecular weight of 173.12 g/mol , provides a foundation for the design of novel molecules with tailored properties for applications in drug discovery and materials science. Further research into the specific properties and synthesis of this particular isomer would be beneficial to the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Amino-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document adopts a predictive and comparative approach. By leveraging fundamental spectroscopic principles and drawing on empirical data from structurally analogous compounds, we will construct a comprehensive theoretical framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the necessary knowledge to identify, characterize, and assess the purity of this compound and related molecules.

Molecular Structure and its Spectroscopic Implications

This compound is a substituted aromatic carboxylic acid. The arrangement of the amino (-NH₂), fluoro (-F), and carboxylic acid (-COOH) groups on the benzene ring dictates its unique electronic and structural properties, which in turn govern its spectroscopic behavior. The two adjacent fluorine atoms and the amino group strongly influence the electron distribution within the aromatic ring, leading to predictable shifts in the NMR spectra and characteristic vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the fluorine and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-66.5 - 6.7Doublet of doublets (dd)J(H-F) ≈ 10-12, J(H-H) ≈ 2-3
-NH₂4.0 - 5.5Broad singlet (br s)-
-COOH12.0 - 13.0Broad singlet (br s)-

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents. The fluorine atoms deshield the adjacent protons, while the amino group has a shielding effect. The coupling constants are estimated based on typical aromatic proton-proton and proton-fluorine coupling values. Data from related compounds like 3-amino-benzoic acid and various difluorobenzoic acids support these predictions. For instance, the aromatic protons of 3-amino-benzoic acid appear between δ 6.7 and 7.2 ppm[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and amino groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1120 - 125
C-2150 - 155 (d, ¹J(C-F))
C-3145 - 150 (d, ¹J(C-F))
C-4115 - 120
C-5140 - 145
C-6110 - 115

Causality behind Predictions: The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)). The chemical shifts are estimated by considering the substituent effects on the benzene ring. The carboxyl carbon appears in the typical downfield region. These predictions are informed by data from compounds like 2,3-difluorobenzoic acid and other substituted benzoic acids[2][3].

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. The two fluorine atoms in this compound are expected to have distinct chemical shifts due to their different neighboring substituents.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2-130 to -140Doublet of doublets (dd)
F-3-145 to -155Doublet of doublets (dd)

Causality behind Predictions: The chemical shifts are predicted relative to a standard like CFCl₃. The difference in their chemical environment (ortho vs. meta to the amino group) will result in separate signals. Each fluorine will be coupled to the adjacent aromatic protons and to the other fluorine atom. Data from other fluorinated benzoic acids is used as a reference for these predictions[4].

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to an NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire 1H, 13C, and 19F spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectra G->H I Reference the spectra H->I J Integrate and analyze peaks I->J

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)3300 - 2500Broad
N-H (Amine)3500 - 3300Medium, two bands
C=O (Carboxylic acid)1700 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to strong
C-F (Aryl fluoride)1300 - 1100Strong
C-N1350 - 1250Medium

Causality behind Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two N-H stretching bands correspond to the symmetric and asymmetric vibrations of the primary amine. The strong C=O absorption is typical for a carboxylic acid. The C-F stretching vibrations are expected in the fingerprint region. These predictions are consistent with the IR spectra of aminobenzoic acids and fluorinated benzoic acids[5][6].

Experimental Protocol for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact C Collect a background spectrum B->C D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label characteristic peaks E->F

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon
173[M]⁺
156[M - OH]⁺
128[M - COOH]⁺
101[C₆H₄FN]⁺

Causality behind Predictions: The molecular ion peak at m/z 173 corresponds to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Further fragmentation of the aromatic ring can also occur. The mass spectra of related compounds like 3-aminobenzoic acid and 2,5-difluorobenzoic acid show similar fragmentation patterns[7][8].

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Interpretation A Dissolve sample in a suitable solvent (e.g., methanol) B Introduce the sample into the ion source (e.g., via direct infusion or GC/LC) A->B C Ionize the sample (e.g., EI or ESI) B->C D Separate ions based on m/z ratio C->D E Detect the ions D->E F Generate the mass spectrum E->F G Identify the molecular ion and major fragment peaks F->G

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by comparing with the spectra of structurally similar compounds, researchers can confidently identify and analyze this molecule. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.

References

5-Amino-2,3-difluorobenzoic acid synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors of 5-Amino-2,3-difluorobenzoic Acid

Abstract

This compound is a pivotal fluorinated building block in medicinal chemistry and materials science. Its structural motifs are integral to the development of novel pharmaceuticals and high-performance polymers. This guide provides an in-depth exploration of the primary synthetic precursors and the core chemical transformations required for its synthesis. We will delve into the mechanistic underpinnings of the key reaction steps, provide validated experimental protocols, and offer insights into the critical parameters that govern the reaction outcomes. The narrative is grounded in the principles of electrophilic aromatic substitution and reduction reactions, presenting a robust framework for its practical and efficient synthesis.

Introduction: The Significance of this compound

Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound, with its vicinal fluorine atoms, a carboxylic acid group, and an amino group, presents a unique scaffold for chemical elaboration. This trifunctional arrangement makes it a sought-after intermediate for creating complex molecules with potential therapeutic applications, including active pharmaceutical ingredients (APIs).

The primary and most industrially viable route to this compound begins with a readily available precursor: 2,3-difluorobenzoic acid .[1][2] The synthesis hinges on two fundamental and sequential organic transformations:

  • Electrophilic Aromatic Substitution: The selective nitration of the benzene ring to introduce a nitro group at the C5 position.

  • Chemoselective Reduction: The reduction of the nitro group to the corresponding primary amine.

This guide will focus on this principal pathway, elucidating the chemical logic and practical considerations for each step.

The Primary Synthetic Pathway: From 2,3-Difluorobenzoic Acid

The most direct and widely adopted synthesis starts from the commercially available 2,3-difluorobenzoic acid. The strategy involves installing a nitro group, which then serves as a precursor to the desired amine functionality.

Diagram of the Core Synthetic Workflow

Synthetic_Pathway Precursor 2,3-Difluorobenzoic Acid Intermediate 5-Nitro-2,3-difluorobenzoic Acid Precursor->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Zn, Hydrazine Glyoxylate)

Caption: The primary two-step synthesis of this compound.

Step 1: Electrophilic Nitration of 2,3-Difluorobenzoic Acid

Mechanistic Rationale and Regioselectivity

The nitration of 2,3-difluorobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[3]

The crucial aspect of this step is controlling the position of substitution on the aromatic ring (regioselectivity). The outcome is dictated by the combined directing effects of the substituents already present: the two fluorine atoms and the carboxylic acid group.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.[3][4] It directs the incoming electrophile to the positions meta to itself (C4 and C6).

  • Fluorine (-F): As halogens, fluorine atoms are deactivating via the inductive effect but are ortho, para-directors due to resonance, where their lone pairs can donate electron density to the ring.

When these effects are combined, the C5 position emerges as the most favorable site for electrophilic attack. The carboxylic acid group strongly directs meta (to C4 and C6), while the fluorine at C2 directs ortho, para (to C1, C3, and C5) and the fluorine at C3 directs ortho, para (to C2, C4, and C6). The position C5 is para to the C2-fluorine and is the least sterically hindered of the activated positions, making it the primary site of nitration.

Experimental Protocol: Synthesis of 5-Nitro-2,3-difluorobenzoic Acid

This protocol is adapted from standard procedures for the nitration of benzoic acid derivatives.[4][5]

Materials:

  • 2,3-Difluorobenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2,3-difluorobenzoic acid to concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved, maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Cool the solution of 2,3-difluorobenzoic acid to 0-5°C. Add the nitrating mixture dropwise via an addition funnel over 30-60 minutes. Crucial: The internal temperature must be rigorously maintained below 10°C to prevent the formation of dinitrated byproducts.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude 5-nitro-2,3-difluorobenzoic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

Step 2: Reduction of 5-Nitro-2,3-difluorobenzoic Acid

Rationale for Reductant Selection

The conversion of the nitro group to an amine is a critical step. A variety of reducing agents can accomplish this transformation. The choice of reagent is often guided by factors such as chemoselectivity, cost, safety, and ease of work-up. While catalytic hydrogenation (e.g., using H₂ over Pd/C) is highly effective, methods using metals in the presence of a proton source are also robust and widely used.

A particularly mild and efficient system involves the use of zinc or magnesium powder with a hydrazine-derived species, which offers excellent selectivity for the nitro group without affecting other functional groups like the carboxylic acid or the carbon-fluorine bonds.

Experimental Protocol: Synthesis of this compound

This protocol is based on a selective metal-hydrazine reduction system.

Materials:

  • 5-Nitro-2,3-difluorobenzoic acid (1.0 eq)

  • Zinc Powder (or Magnesium Powder)

  • Hydrazine Glyoxylate (or Hydrazine Hydrate)

  • Methanol (or Ethanol)

  • Hydrochloric Acid (HCl) for work-up

  • Sodium Bicarbonate (NaHCO₃) for neutralization

Procedure:

  • Setup: In a round-bottom flask, suspend the 5-nitro-2,3-difluorobenzoic acid in methanol.

  • Addition of Reductants: To this suspension, add zinc powder followed by the slow, portion-wise addition of hydrazine glyoxylate. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle warming until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the metal salts. Wash the filter cake with additional methanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in water and adjust the pH to be slightly acidic with dilute HCl to ensure the carboxylic acid is protonated.

  • Purification: The amino acid may precipitate at its isoelectric point. Adjust the pH carefully (often near neutral) to induce precipitation. Collect the solid product by vacuum filtration. If necessary, further purification can be achieved by recrystallization.

Alternative Synthetic Precursors

While the nitration-reduction of 2,3-difluorobenzoic acid is the most common route, other precursors can be employed, often involving halogenated intermediates.

Diagram of an Alternative Pathway

Alternative_Pathway Precursor 5-Bromo-2,3-difluorobenzoic acid Product This compound Precursor->Product Amination Reaction (e.g., Buchwald-Hartwig amination)

Caption: An alternative route via amination of a brominated precursor.

One such precursor is 5-Bromo-2,3-difluorobenzoic acid .[6][7][8] This compound can be converted to the target amine through transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This method offers a different strategic approach but typically involves more expensive catalysts and ligands compared to the classical nitration-reduction sequence.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the primary synthetic pathway. Yields are representative and can vary based on reaction scale and purification efficiency.

StepReactionKey ReagentsTemperature (°C)Typical Yield (%)
1 NitrationHNO₃, H₂SO₄0 - 1080 - 90
2 ReductionZn, Hydrazine Glyoxylate25 - 5085 - 95

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-difluorobenzoic acid. This pathway, involving a regioselective electrophilic nitration followed by a chemoselective reduction, is robust, high-yielding, and utilizes readily available reagents. A thorough understanding of the underlying reaction mechanisms, particularly the directing effects in the nitration step, is critical for optimizing the reaction and minimizing byproduct formation. The protocols and insights provided in this guide offer a solid foundation for researchers and developers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

A Technical Guide to the Medicinal Chemistry Applications of 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Amino-2,3-difluorobenzoic acid has emerged as a strategic and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties, imparted by the vicinal fluorine atoms on the phenyl ring, offer significant advantages in the design of novel therapeutic agents. This guide provides an in-depth analysis of the core attributes of this scaffold, its synthetic utility, and its application in the development of targeted therapies, with a particular focus on kinase inhibitors for oncology. We will explore the rationale behind its use, present a detailed synthetic protocol for a key transformation, and discuss the structure-activity relationship (SAR) insights that guide lead optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds to address complex therapeutic challenges.

Introduction: The Strategic Imperative of Fluorinated Scaffolds in Drug Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[1] This strategy is employed to fine-tune a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The this compound scaffold is a prime exemplar of a fluorinated building block that provides chemists with a powerful tool for molecular design.

The presence of two adjacent fluorine atoms on the aromatic ring creates a unique electronic environment. This difluorination can:

  • Modulate pKa: Altering the acidity of the carboxylic acid and the basicity of the aniline nitrogen, which can be critical for optimizing solubility and target engagement.

  • Influence Conformation: The steric bulk and electronegativity of fluorine can lock the molecule into a specific, biologically active conformation.

  • Enhance Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, as well as forming hydrogen bonds and other non-covalent interactions.

  • Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

The amino and carboxylic acid functionalities serve as versatile synthetic handles, allowing for the straightforward construction of diverse chemical libraries, most commonly via amide bond formation. This positions this compound as an ideal starting point for fragment-based and lead optimization campaigns.[2]

Physicochemical Profile of this compound

A thorough understanding of the starting material's properties is fundamental to its effective application. While data for the specific 5-amino-2,3-difluoro isomer is not aggregated in single public repositories, its properties can be inferred from closely related analogs like 2-amino-4,5-difluorobenzoic acid.[3]

Table 1: Key Physicochemical Properties

PropertyValue (for 2-amino-4,5-difluoro analog)Significance in Drug Design
Molecular Formula C₇H₅F₂NO₂Defines the elemental composition and starting mass.
Molecular Weight 173.12 g/mol [3]A low molecular weight makes it an ideal fragment for library synthesis, adhering to Lipinski's Rule of Five.
Hydrogen Bond Donors 2 (Amine and Carboxyl)Crucial for forming interactions with biological targets.
Hydrogen Bond Acceptors 4 (Fluorine and Carbonyl)Provides multiple points for receptor binding.
LogP (Predicted) ~1.5Indicates a favorable balance of hydrophilicity and lipophilicity for cell permeability and solubility.

Core Synthetic Transformations: The Amide Coupling

The most prevalent and powerful application of this compound in medicinal chemistry is its use in forming benzamide derivatives. The amide bond is a stable and common linkage in a vast number of approved drugs. The general workflow involves coupling the carboxylic acid of our scaffold with a primary or secondary amine of a second building block, which can be another aromatic, heterocyclic, or aliphatic moiety.

This reaction is fundamental to building molecular complexity and exploring the chemical space around a target. The choice of coupling partners allows for systematic investigation of structure-activity relationships (SAR).[4][5][6]

G cluster_start Starting Materials cluster_process Process cluster_outcome Outcome cluster_application Application A 5-Amino-2,3-difluorobenzoic Acid (Scaffold) C Amide Coupling Reagents (e.g., HATU, EDC/HOBt) A->C B Primary/Secondary Amine (R-NH2) B->C E Target Benzamide Derivative C->E D Solvent & Base (e.g., DMF, DIPEA) D->C F Purification (Chromatography) E->F G Biological Screening (e.g., Kinase Assay)

References

The Strategic Role of 5-Amino-2,3-difluorobenzoic Acid as a Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. 5-Amino-2,3-difluorobenzoic acid emerges as a highly valuable, trifunctional building block, offering a unique combination of nucleophilic (amino), electrophilic (carboxylic acid), and modulating (difluoro) functionalities. The ortho and meta positioning of the fluorine atoms relative to the carboxylic acid profoundly influences the electronic properties and conformational preferences of the molecule, providing chemists with a powerful tool to fine-tune steric and electronic parameters. This guide delineates the synthetic utility of this compound, exploring its reactivity, providing field-proven experimental insights, and highlighting its application in the synthesis of complex, high-value molecules such as heterocyclic kinase inhibitors.

Introduction: The Architectural Advantage of a Trifunctional Synthon

This compound is a synthetically versatile aromatic compound. Its value is rooted in the orthogonal reactivity of its three key functional groups:

  • The Carboxylic Acid: Serves as a classical handle for amide bond formation, esterification, or reduction to the corresponding benzyl alcohol. Its acidity (pKa) is significantly influenced by the adjacent electron-withdrawing fluorine atoms.

  • The Amino Group: A potent nucleophile and a directing group, enabling a wide array of transformations including acylation, N-arylation, diazotization, and, critically, participation in cyclization reactions to form heterocyclic systems.

  • The Difluoro Moiety: The presence of two vicinal fluorine atoms on the benzene ring is not merely a passive substitution. It actively modulates the molecule's properties by lowering the pKa of the amino group, increasing the acidity of the carboxylic acid, enhancing metabolic stability by blocking potential sites of oxidation, and increasing lipophilicity, which can improve cell membrane permeability.[1][2] The judicious placement of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This unique combination makes this compound and its isomers privileged scaffolds in drug discovery programs, particularly for targets like protein kinases.[3][4]

Physicochemical Properties
PropertyValue (for isomer CAS 126674-78-0)Source
Molecular Formula C₇H₅F₂NO₂[6]
Molecular Weight 173.12 g/mol [7]
Appearance Off-white to white crystalline powder[8]
Melting Point Approx. 163-165 °C (varies)
IUPAC Name 2-amino-3,5-difluorobenzoic acid[6]
SMILES C1=C(C(=C(C=C1F)N)F)C(=O)O[6]

The Synthetic Versatility of this compound

The power of this building block lies in the ability to selectively address its functional groups to construct complex molecular architectures.

Diagram: Core Reactivity Pathways

main This compound amino_node Amino Group (Nucleophilic) main->amino_node acid_node Carboxylic Acid (Electrophilic) main->acid_node amide_coupling Amide Coupling (with R'-COCl) amino_node->amide_coupling n_arylation N-Arylation (e.g., Buchwald-Hartwig) amino_node->n_arylation heterocycle Heterocycle Formation (e.g., Quinazolinones) amino_node->heterocycle esterification Esterification (with R'-OH) acid_node->esterification amide_coupling2 Amide Coupling (with R'-NH2) acid_node->amide_coupling2 reduction Reduction (to Alcohol) acid_node->reduction G cluster_0 Synthetic Workflow A This compound B Step 1: Acylation (e.g., Acetyl Chloride) A->B C N-Acetyl Intermediate B->C B->C Forms Amide D Step 2: Cyclocondensation (with Amine R-NH2, heat) C->D E Substituted Difluoro-Quinazolinone Core D->E D->E Ring Closure & Dehydration

References

A Technical Guide to 5-Amino-2,3-difluorobenzoic Acid: A Cornerstone Precursor for Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Chemistry of a Versatile Precursor

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 5-Amino-2,3-difluorobenzoic acid has emerged as a particularly valuable building block in this domain. Its trifunctional nature—a nucleophilic amine, a carboxylic acid handle for cyclization, and a vicinal difluoro substitution pattern on the aromatic ring—makes it a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds, most notably fluoroquinolone antibiotics and various pharmacologically active benzoxazinones. This guide provides an in-depth technical overview of its properties, reactivity, and field-proven applications in the synthesis of key heterocyclic systems.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid whose structure combines the directing effects of an ortho/para-directing amino group with the strong inductive electron-withdrawing effects of two adjacent fluorine atoms. This electronic arrangement is pivotal to its reactivity in cyclization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 874838-32-1[1][2][3]
Molecular Formula C₇H₅F₂NO₂[2][4]
Molecular Weight 173.12 g/mol [2][4]
Appearance Solid[4]
Purity Typically ≥95%[4]
Storage 2-8°C, sealed in dry, dark place[4]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)[2][4]
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][4]

The nucleophilicity of the aniline nitrogen is somewhat attenuated by the electron-withdrawing fluorine atoms, yet it remains sufficiently reactive to participate in crucial condensation reactions. The carboxylic acid group provides a site for intramolecular cyclization, either through dehydration or by conversion to a more reactive acyl intermediate.

Caption: Core structure of this compound.

Part 2: The Synthesis of Fluoroquinolone Scaffolds

The most prominent application of this compound and its analogues is in the synthesis of fluoroquinolone antibiotics. These potent bactericidal agents function by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The synthesis of the core quinolone ring system is classically achieved via the Gould-Jacobs reaction.[5][6]

The Gould-Jacobs Pathway: A Mechanistic Overview

The Gould-Jacobs reaction is a robust and well-established method for constructing the 4-hydroxyquinoline core.[5][6] The sequence involves three primary transformations:

  • Condensation: The aniline derivative reacts with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (EMME), via a nucleophilic substitution/addition-elimination mechanism to form an anilinomethylene malonate intermediate.[5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature, pericyclic 6-electron cyclization, followed by elimination of ethanol, to form the fused heterocyclic quinolone ring. This step is typically performed in a high-boiling inert solvent like diphenyl ether.[1]

  • Hydrolysis & Decarboxylation: The resulting ester is saponified to the carboxylic acid, which is often the final desired product, as the 3-carboxy group is crucial for the biological activity of many quinolones. For simpler 4-hydroxyquinolines, a final decarboxylation step can be performed by heating.[5]

G start 5-Amino-2,3-difluorobenzoic Acid Derivative (Aniline) intermediate Anilinomethylene Malonate Intermediate start->intermediate Condensation (Heat, ~100-140°C) emme Diethyl Ethoxymethylenemalonate (EMME) emme->intermediate quinolone_ester Ethyl 6,7-Difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate intermediate->quinolone_ester Thermal Cyclization (Diphenyl Ether, ~250°C) final_acid Fluoroquinolone Core Acid quinolone_ester->final_acid Saponification (e.g., NaOH, H+)

Caption: Workflow for Gould-Jacobs Fluoroquinolone Synthesis.

Experimental Protocol: Synthesis of a Fluoroquinolone Core

This protocol is a representative procedure adapted from established Gould-Jacobs methodologies for fluorinated anilines.[1][7] It outlines the synthesis of the core quinolone ring, which serves as the immediate precursor for further derivatization (e.g., N-alkylation and C-7 substitution).

Step 1: Condensation with EMME

  • In a round-bottom flask equipped with a reflux condenser and stirring mechanism, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1-1.2 eq).

  • Heat the reaction mixture to 100–130°C with continuous stirring for 1-2 hours. The reaction is often performed neat (without solvent).

  • Causality: Heating drives the condensation by facilitating the elimination of ethanol. An excess of EMME is not typically required but ensures the complete consumption of the aniline. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the higher-Rf anilinomethylene malonate intermediate.

  • After the reaction, remove the ethanol byproduct under reduced pressure. The crude intermediate is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Dissolve the crude anilinomethylene malonate intermediate from Step 1 in a high-boiling solvent, such as diphenyl ether (typically 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.

  • Causality: The high temperature is critical to overcome the activation energy for the 6-electron electrocyclization. Diphenyl ether is used due to its high boiling point and chemical inertness under these conditions.

  • Cool the reaction mixture to room temperature. The desired ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate product will typically precipitate from the solution.

  • Add a non-polar solvent like hexane or cyclohexane to aid in the complete precipitation and to help wash away the diphenyl ether solvent.

  • Isolate the solid product by filtration and wash thoroughly with hexane or acetone to remove residual solvent.[1]

Step 3: Saponification

  • Suspend the crude quinolone ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting ester.

  • Causality: The basic hydrolysis (saponification) converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous medium.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The final 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will precipitate as a solid.

  • Collect the product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Part 3: Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another class of privileged heterocyclic scaffolds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a substituted anthranilic acid, is an ideal precursor for their synthesis.

Reaction Pathways to Benzoxazinones

A common and direct method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acid-catalyzed condensation of an anthranilic acid with an orthoester.[8] This reaction proceeds through the formation of an iminium intermediate, followed by intramolecular cyclization and elimination of alcohol.

G cluster_main Acid-Catalyzed Benzoxazinone Synthesis start 5-Amino-2,3-difluorobenzoic Acid iminium Iminium Intermediate start->iminium Condensation (- EtOH) orthoester Orthoester (e.g., Triethyl Orthoformate) orthoester->iminium cyclization Intramolecular Acyl Substitution iminium->cyclization Proton Exchange product 6,7-Difluoro-4H-3,1- benzoxazin-4-one cyclization->product Dehydration (- H2O)

Caption: General scheme for Benzoxazinone synthesis.

Protocol: Acid-Catalyzed Cyclization with Orthoesters

This protocol describes a general method for the synthesis of the benzoxazinone core from an anthranilic acid derivative.[8]

  • In a flask equipped for distillation, suspend this compound (1.0 eq) in an excess of an orthoester, such as triethyl orthoformate or triethyl orthoacetate (which also acts as the solvent).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of the ethanol byproduct.

  • Causality: The acid catalyst protonates the orthoester, making it a better electrophile. The initial reaction with the amine forms an intermediate that eliminates ethanol. The subsequent intramolecular cyclization between the carboxylic acid and the newly formed imine or equivalent functional group is also acid-catalyzed and driven by the removal of water (formed during cyclization) and additional ethanol.

  • Continue refluxing until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and remove the excess orthoester under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Part 4: Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in the design of functional molecules. Its utility in providing rapid access to the core structures of fluoroquinolone antibiotics and benzoxazinones underscores its value to the fields of medicinal and synthetic chemistry. The protocols detailed herein, based on robust and well-vetted named reactions, provide a reliable framework for the synthesis of these important heterocyclic classes. Future research will likely focus on leveraging this precursor to explore novel heterocyclic systems and to develop more efficient, green synthetic methodologies, such as flow chemistry or novel catalytic cyclizations, further expanding the synthetic chemist's toolkit for drug discovery.

References

The Untapped Potential of 5-Amino-2,3-difluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide focuses on the largely unexplored potential of derivatives of 5-Amino-2,3-difluorobenzoic acid, a core scaffold poised for the development of novel therapeutics. While direct research on this specific scaffold is nascent, this document will provide a comprehensive, hypothesis-driven framework for its application in drug design, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds.

The this compound core offers a unique trifecta of functionalities: an aniline-like amino group for diverse derivatization, a carboxylic acid for amide bond formation or salt formation, and a vicinal difluoro substitution pattern on the phenyl ring. This specific arrangement of fluorine atoms is anticipated to profoundly influence the electronic properties and conformational preferences of its derivatives, making it a compelling starting point for the design of targeted therapies.

Hypothesized Biological Activities and Therapeutic Targets

Based on the known biological activities of structurally related aminobenzoic acids and other fluorinated aromatic compounds, we can project several promising therapeutic avenues for derivatives of this compound.

Kinase Inhibition: A New Frontier in Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The development of small molecule kinase inhibitors has revolutionized oncology.[4] The this compound scaffold can serve as a versatile template for the design of novel kinase inhibitors.

Causality Behind the Hypothesis:

  • Amide Linkages: The amino and carboxylic acid functionalities are ideal for the synthesis of a diverse library of amide derivatives. Amide bonds are prevalent in many known kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

  • Fluorine's Role in Binding: The strategic placement of fluorine atoms can enhance binding affinity through favorable interactions with the protein backbone or specific amino acid residues.[5] Furthermore, fluorination can modulate the pKa of the amino group, influencing its protonation state and potential for ionic interactions.[3]

  • Structural Analogs as Precedent: Derivatives of other aminobenzoic acids have shown potent inhibitory activity against various kinases. For instance, certain 4-(arylaminomethyl)benzamide derivatives have demonstrated significant inhibition of receptor tyrosine kinases like EGFR.[6] A rational "fluorine scan" of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold has been shown to improve potency by up to 40-fold.[5]

Proposed Research Workflow for Kinase Inhibitor Discovery:

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Mechanism of Action Library_Synthesis Combinatorial Synthesis of Amide Derivatives Primary_Screen High-Throughput Kinase Panel Screening Library_Synthesis->Primary_Screen Core_Molecule This compound Core_Molecule->Library_Synthesis Amine_Building_Blocks Diverse Amine Building Blocks Amine_Building_Blocks->Library_Synthesis Hit_Identification Identify 'Hits' with >50% Inhibition Primary_Screen->Hit_Identification Dose_Response IC50 Determination for Hits Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Studies Lead_Optimization Iterative Synthesis & Biological Evaluation SAR_Studies->Lead_Optimization Lead_Optimization->Library_Synthesis Refine Synthesis Cell-based_Assays Cellular Proliferation & Apoptosis Assays Lead_Optimization->Cell-based_Assays Western_Blot Western Blot for Pathway Modulation Cell-based_Assays->Western_Blot

Figure 1: Proposed workflow for kinase inhibitor discovery.
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory properties.

Causality Behind the Hypothesis:

  • Structural Similarity to Known Anti-inflammatories: The core structure shares similarities with known anti-inflammatory agents.

  • Modulation of Inflammatory Pathways: The introduction of fluorine can influence the molecule's ability to interact with key inflammatory mediators or signaling pathways.

Antimicrobial and Antifungal Potential

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial and antifungal properties.[7]

Causality Behind the Hypothesis:

  • Proven Activity of Analogs: The derivatization of the amino group of the this compound core into Schiff bases or other functionalities could yield compounds with potent antimicrobial activity.

  • Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a compound, potentially improving its penetration through microbial cell membranes.

Experimental Protocols

General Protocol for the Synthesis of Amide Derivatives

This protocol outlines a standard procedure for the amide coupling of this compound with a diverse range of amines.

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • 1 M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Addition of Amine and Coupling Reagents: To the solution, add the amine (1.1 eq) and HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base and Carbodiimide Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to quantify the inhibitory activity of the synthesized derivatives.

Materials:

  • Synthesized this compound derivatives

  • Kinase of interest

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (or equivalent)

  • ATP

  • Substrate peptide

  • Assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP by converting it into a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this scaffold, the following table presents hypothetical data for a series of amide derivatives of this compound screened against a panel of kinases.

Compound IDR-Group (Amine)EGFR IC50 (nM)BTK IC50 (nM)p38α IC50 (nM)
ADFB-001 4-Anisidine150>10,0005,200
ADFB-002 3-Chloroaniline758,5002,100
ADFB-003 4-(Trifluoromethyl)aniline25 1,200850
ADFB-004 4-Morpholinoaniline350>10,000>10,000
Reference Gefitinib30--

Analysis of Hypothetical Data:

This hypothetical data suggests that derivatization of the this compound core can lead to potent and selective kinase inhibitors. The presence of an electron-withdrawing trifluoromethyl group on the aniline moiety (ADFB-003) appears to enhance potency against EGFR compared to the parent compound and even a known reference inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The strategic placement of vicinal fluorine atoms, combined with the versatility of the amino and carboxylic acid functional groups, provides a rich chemical space for the design of potent and selective inhibitors of various biological targets. This guide has outlined a rational, hypothesis-driven approach for exploring the potential of these derivatives as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The provided experimental workflows and protocols serve as a starting point for researchers to synthesize and evaluate novel derivatives. Future research should focus on the systematic exploration of the structure-activity relationships of these compounds to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes & Protocols: Mastering Amide Coupling Reactions with 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unique Reactivity of a Fluorinated Anthranilic Acid Derivative

5-Amino-2,3-difluorobenzoic acid is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid, fluorinated scaffold allows for the introduction of unique electronic and conformational properties into target molecules. However, the very features that make this molecule attractive also present distinct challenges for one of the most fundamental transformations in organic synthesis: the amide coupling reaction.

This guide provides an in-depth analysis of the factors governing the reactivity of this compound and offers detailed, field-proven protocols for its successful coupling. We will move beyond simple step-by-step instructions to explain the causality behind reagent choice and procedural design, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Core Principles & Strategic Considerations

The formation of an amide bond requires the activation of the carboxylic acid to overcome its inherent low electrophilicity towards a nucleophilic amine.[1][2] This is typically achieved using a "coupling reagent." The primary challenge with this compound stems from the powerful and opposing electronic effects of its substituents.

  • Carboxylic Acid Activation: The two ortho/meta fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. This facilitates its deprotonation to the carboxylate, the first step in the activation process.

  • Amine Nucleophilicity: The same electron-withdrawing fluorine atoms, coupled with the delocalization of the nitrogen lone pair into the aromatic ring, significantly decrease the nucleophilicity of the 5-amino group. This makes it a poor nucleophile, rendering many standard amide coupling conditions sluggish and inefficient.[3][4] Amide coupling reactions with such electron-deficient anilines are often met with less satisfactory results.[3]

  • Potential for Self-Reaction: As the molecule contains both a nucleophile (amine) and an electrophile (carboxylic acid), there is a risk of self-polymerization under activation conditions, especially if the desired amine partner is not sufficiently reactive.[5]

Therefore, the successful coupling of this substrate hinges on selecting an activation strategy that generates a highly reactive acyl intermediate capable of reacting efficiently with a weakly nucleophilic amine partner, while minimizing unwanted side reactions.

Recommended Coupling Protocols

We present two robust protocols utilizing common yet powerful coupling reagents: a classic carbodiimide-based method (EDC/HOBt) and a high-efficiency uronium salt method (HATU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a cost-effective and widely used approach. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) results in a water-soluble urea byproduct, simplifying purification compared to reagents like DCC.[6] The additive 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester. This strategy minimizes side reactions and reduces the risk of racemization in chiral substrates.[7]

Materials:

  • This compound (1.0 equiv)

  • Target Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • To a clean, dry, nitrogen-flushed flask, add this compound (1.0 equiv), the target amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in a minimal amount of anhydrous DMF (approx. 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 - 3.0 equiv) dropwise to the stirred solution. DIPEA is a non-nucleophilic base that facilitates the deprotonation of the carboxylic acid and neutralizes the HCl salt of EDC.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired amide.[2]

Protocol 2: HATU Mediated Amide Coupling

HATU is a third-generation uronium/aminium salt coupling reagent prized for its high efficiency and rapid reaction kinetics, especially for challenging substrates like sterically hindered components or electron-deficient amines.[8][9] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), which generates a more reactive OAt-active ester compared to the HOBt-ester.[10] The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide neighboring group participation, accelerating the final aminolysis step.[10] This method is often the reagent of choice when EDC/HOBt fails to provide satisfactory results.[11]

Materials:

  • This compound (1.0 equiv)

  • Target Amine (primary or secondary, 1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.1-0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (2.5 - 3.0 equiv) to the solution.

  • Stir this "pre-activation" mixture at room temperature for 15-20 minutes. You may observe a color change. This step allows for the formation of the OAt-active ester.[12]

  • Add the target amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x), and finally brine (1x).[13]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data Presentation & Method Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt is part of HATU)
Typical Base DIPEA, TriethylamineDIPEA, 2,4,6-Collidine
Solvent DMF, DCM, AcetonitrileDMF (preferred)
Reaction Time 12 - 24 hours2 - 6 hours
Relative Cost LowerHigher
Efficiency Good for many substrates, but can be sluggish for electron-deficient amines.[3]Excellent, especially for difficult or sterically hindered couplings.[11][14]
Key Byproduct Water-soluble dialkylureaTetramethylurea
Potential Side Reaction Racemization (suppressed by HOBt)Guanidinylation of the amine if HATU is in large excess or the reaction is slow.[8]

Visualization of Mechanisms and Workflows

Conclusion

The successful synthesis of amides from this compound is readily achievable with a rational approach to reagent selection. While the electronic properties of this substrate render it challenging for some standard protocols, the use of robust coupling systems like EDC/HOBt or the highly efficient HATU reagent provides reliable pathways to the desired products. For routine synthesis where cost is a factor, an optimized EDC/HOBt protocol is a strong starting point. For more challenging couplings, sluggish reactions, or when reaction time is critical, HATU is the superior choice. By understanding the underlying chemical principles, researchers can confidently employ this compound as a versatile component in the design of novel molecules.

References

Application Note: A Detailed Protocol for the Synthesis of 6,7-difluoro-4-hydroxyquinoline from 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] The introduction of fluorine atoms into the quinolone core, creating fluoroquinolones, has been a particularly fruitful strategy in the development of potent antibacterial agents. These compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The strategic placement of fluorine atoms can significantly enhance the drug's potency, pharmacokinetic properties, and spectrum of activity. This application note provides a comprehensive experimental procedure for the synthesis of a key fluoroquinolone intermediate, 6,7-difluoro-4-hydroxyquinoline, starting from 5-Amino-2,3-difluorobenzoic acid.

The synthetic route detailed herein is based on the robust and well-established Gould-Jacobs reaction.[1][4][5] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to construct the quinolone ring system.[1][4][6] Subsequent hydrolysis and decarboxylation steps yield the final 4-hydroxyquinoline core.[1][4] This protocol has been adapted for the specific starting material, this compound, with detailed explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy: The Gould-Jacobs Reaction Pathway

The overall synthetic strategy is a multi-step process that leverages the Gould-Jacobs reaction to build the quinolone core. The key steps are:

  • Condensation: The nucleophilic amino group of this compound attacks the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.

  • Thermal Cyclization and In-Situ Decarboxylation: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinolone ring.[1][7] Due to the high thermal energy required, the carboxylic acid moiety of the starting material is anticipated to undergo decarboxylation concurrently with the cyclization.

  • Hydrolysis (Saponification): The ester group at the 3-position of the newly formed quinolone ring is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating to yield the final product, 6,7-difluoro-4-hydroxyquinoline.

// Nodes A [label="this compound\n+ Diethyl ethoxymethylenemalonate (DEEM)"]; B [label="Step 1: Condensation\n(120-140 °C)"]; C [label="Diethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate\n(Intermediate)"]; D [label="Step 2: Thermal Cyclization\n& Decarboxylation of Benzoic Acid\n(Diphenyl ether, ~250 °C)"]; E [label="Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate"]; F [label="Step 3: Saponification\n(Aqueous NaOH)"]; G [label="6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid"]; H [label="Step 4: Decarboxylation\n(Heating)"]; I [label="6,7-difluoro-4-hydroxyquinoline\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reactants"]; B -> C [label="Formation of Intermediate"]; C -> D [label="High-Temperature Reaction"]; D -> E [label="Quinolone Ring Formation"]; E -> F [label="Hydrolysis"]; F -> G [label="Acidification"]; G -> H [label="Final Decarboxylation"]; H -> I [label="Product Isolation"]; } dot Caption: Overall workflow for the synthesis of 6,7-difluoro-4-hydroxyquinoline.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-Aldrich
Diphenyl ether≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Fisher Scientific
Ethanol, anhydrous≥99.5%VWR Chemicals
Ethyl acetateACS Reagent, ≥99.5%VWR Chemicals
HexanesACS Reagent, ≥98.5%VWR Chemicals
Step 1: Condensation of this compound with DEEM

Rationale: This initial step forms the key intermediate necessary for the subsequent cyclization. The reaction is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the starting aniline derivative.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture with stirring in an oil bath at 120-140 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The formation of a new, more polar spot corresponding to the product should be observed.

  • After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • The resulting crude diethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization and In-Situ Decarboxylation

Rationale: This is the crucial ring-forming step. The high temperature facilitates a 6-electron electrocyclization to form the quinolone ring. The harsh thermal conditions are also expected to induce the decarboxylation of the benzoic acid moiety. Diphenyl ether is used as a high-boiling, inert solvent to achieve the necessary temperature.[2]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 150 mL of diphenyl ether.

  • Heat the diphenyl ether to 250 °C with stirring.

  • Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over a period of 30 minutes.

  • Maintain the reaction temperature at 250-260 °C for 1-2 hours.

  • Monitor the completion of the cyclization by TLC (1:1 ethyl acetate/hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution.

  • Add 100 mL of hexanes to the cooled mixture to further precipitate the product and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • Dry the crude product under vacuum.

Step 3: Saponification of the Ester

Rationale: The ethyl ester at the 3-position of the quinolone ring is hydrolyzed to a carboxylic acid using a strong base. This sets the stage for the final decarboxylation step.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate from Step 2 in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Decarboxylation to Yield 6,7-difluoro-4-hydroxyquinoline

Rationale: The final step involves the removal of the carboxylic acid group at the 3-position to yield the target compound. This is achieved by heating the solid above its melting point.

Procedure:

  • Place the dried 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid from Step 3 in a suitable round-bottom flask.

  • Heat the solid in an oil bath to a temperature approximately 20-30 °C above its melting point (typically in the range of 200-250 °C).

  • Continue heating until the evolution of carbon dioxide gas ceases.

  • Cool the flask to room temperature. The resulting solid is the crude 6,7-difluoro-4-hydroxyquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Summary of Reaction Parameters

StepKey ReagentsTemperatureDurationNotes
1. CondensationThis compound, DEEM120-140 °C2-3 hoursNeat reaction (no solvent).
2. Cyclization & DecarboxylationDiethyl 2-(((4-carboxy-2,3-difluorophenyl)amino)methylene)malonate, Diphenyl ether250-260 °C1-2 hoursHigh-boiling inert solvent is crucial.
3. SaponificationEthyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, 10% aq. NaOHReflux (~100 °C)2-3 hoursFollowed by acidification to precipitate the carboxylic acid.
4. Decarboxylation6,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid> Melting Point~1 hourHeat until CO2 evolution stops.

Conclusion and Further Applications

The protocol described provides a reliable and detailed method for the synthesis of 6,7-difluoro-4-hydroxyquinoline from this compound via the Gould-Jacobs reaction. The resulting fluoroquinolone core is a valuable building block for the synthesis of more complex and biologically active molecules, particularly in the field of antibacterial drug discovery. Further modifications, such as N-alkylation and substitution at the 7-position, can be explored to generate a library of novel fluoroquinolone derivatives for structure-activity relationship studies.

References

Application Notes and Protocols for the Use of 5-Amino-2,3-difluorobenzoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties. Among these, fluorinated amino acids have emerged as powerful tools for modulating peptide conformation, metabolic stability, and binding affinity. The introduction of fluorine, the most electronegative element, can induce favorable changes in a peptide's physicochemical properties, such as increased hydrophobicity and altered pKa, which can lead to improved cell permeability and resistance to enzymatic degradation.

This guide provides a detailed technical overview and practical protocols for the use of 5-Amino-2,3-difluorobenzoic acid, a synthetic amino acid, in solid-phase peptide synthesis (SPPS). The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties and steric profile of the molecule, presenting both unique opportunities and specific challenges in peptide synthesis. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this building block in their peptide-based therapeutic programs.

Physicochemical Properties of this compound

PropertyValue (for 2-Amino-4,5-difluorobenzoic acid)Reference
Molecular Formula C₇H₅F₂NO₂--INVALID-LINK--[1]
Molecular Weight 173.12 g/mol --INVALID-LINK--[1]
Appearance Off-white to white crystalline powder (expected)--INVALID-LINK--
Melting Point Not available
Solubility Expected to be soluble in organic solvents like DMF, NMP, and DMSO.

Fmoc Protection of this compound: A Recommended Protocol

The first critical step for incorporating this compound into a peptide chain via Fmoc-based SPPS is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The electron-withdrawing nature of the two fluorine atoms reduces the nucleophilicity of the aniline amine, which may necessitate slightly more forcing conditions than for standard amino acids.

Causality Behind Experimental Choices:
  • Reagent Selection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and effective Fmoc-donating reagent. The use of a mild base like sodium bicarbonate is crucial to deprotonate the amino group, enhancing its nucleophilicity for the reaction with Fmoc-OSu, while minimizing side reactions.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is used to dissolve both the polar amino acid and the less polar Fmoc-OSu, facilitating the reaction.

  • Temperature and Reaction Time: The reaction is typically performed at room temperature. Due to the reduced nucleophilicity of the amine, an extended reaction time (overnight) is recommended to ensure complete conversion.

Detailed Protocol for Fmoc-5-Amino-2,3-difluorobenzoic acid Synthesis:
  • Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure Fmoc-5-Amino-2,3-difluorobenzoic acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following section details the step-by-step methodology for incorporating Fmoc-5-Amino-2,3-difluorobenzoic acid into a peptide sequence on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with appropriate resin (e.g., Rink Amide) Swell Swell resin in DMF Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (Activation with HCTU/HATU) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After final coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based cocktail) Final_Deprotection->Cleavage Precipitation Precipitate peptide in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling Fmoc-5-Amino-2,3-difluorobenzoic acid:

The reduced nucleophilicity of the amino group and potential steric hindrance from the difluoro-substituted ring can make the coupling of Fmoc-5-Amino-2,3-difluorobenzoic acid challenging. Therefore, the use of a potent coupling reagent and optimized conditions are critical for achieving high coupling efficiency.

Expert Insights on Coupling:

  • Coupling Reagents: Standard carbodiimide reagents like DIC may not be sufficient. The use of more potent uronium or phosphonium salt-based reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. These reagents form highly reactive activated esters, which can overcome the lower nucleophilicity of the aniline amine.

  • Double Coupling: To ensure complete reaction, a double coupling strategy is advised. This involves performing the coupling step twice before proceeding to the next deprotection cycle.

  • Monitoring: After the coupling step, it is essential to perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free amines. A negative test indicates a successful coupling.

Detailed Coupling Protocol:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-5-Amino-2,3-difluorobenzoic acid (3-5 equivalents) with HCTU or HATU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Wash: Wash the resin with DMF.

  • Second Coupling (Recommended): Repeat steps 2 and 3 for the second coupling.

  • Wash: Thoroughly wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next deprotection step.

  • Capping (Optional): If the coupling is found to be incomplete after the second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.

Choosing the Right Cleavage Cocktail:

The choice of cleavage cocktail depends on the amino acid composition of the peptide. The aromatic ring of this compound is relatively electron-deficient and less susceptible to electrophilic attack by carbocations generated during cleavage. However, other sensitive residues in the peptide sequence (e.g., Trp, Met, Cys, Tyr) will dictate the necessary scavengers.

Cleavage CocktailComposition (v/v)Recommended ForReference
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)Peptides with trityl-based protecting groups. Does not protect Met from oxidation.--INVALID-LINK--[2]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.--INVALID-LINK--[3]
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues.--INVALID-LINK--[4]

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide

General Cleavage Protocol:
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Technical Considerations

  • Incomplete Coupling: As discussed, this is the most likely challenge. In addition to using potent coupling reagents and double coupling, increasing the reaction temperature (e.g., to 40-50 °C) can also enhance the coupling efficiency. Microwave-assisted SPPS can be particularly effective for coupling sterically hindered or electron-deficient amino acids.[5]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the use of strong activating agents and extended coupling times can increase the risk of epimerization. It is advisable to verify the chiral purity of the final peptide.

  • Side Reactions during Cleavage: Although the difluorinated aromatic ring is relatively stable, ensure that appropriate scavengers are used if other sensitive amino acids are present in the sequence to prevent their modification.[6][7]

Conclusion

This compound is a valuable building block for the synthesis of novel peptide therapeutics. While its electronic and steric properties require special considerations during Fmoc protection and coupling, the protocols and insights provided in this guide offer a robust starting point for its successful incorporation into peptide chains. The use of potent coupling reagents, optimized reaction conditions, and careful monitoring are key to overcoming the inherent challenges and unlocking the potential of this unique fluorinated amino acid in drug discovery.

References

Application Note: A Robust HPLC-UV Method for In-Process Monitoring of 5-Amino-2,3-difluorobenzoic Acid Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Amino-2,3-difluorobenzoic acid in reaction mixtures. This protocol is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The methodology provides the necessary specificity and sensitivity to accurately quantify the principal compound while separating it from potential starting materials, intermediates, and degradation products. We delve into the rationale behind method development choices, from mobile phase selection to detector settings, ensuring a scientifically sound and transferable analytical procedure.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various pharmaceutically active compounds and advanced materials. Its fluorinated aromatic structure imparts unique chemical properties to target molecules. Monitoring the progress of reactions involving this intermediate is critical for process optimization, yield maximization, and impurity control.[1] The primary analytical challenge lies in developing a method that can reliably separate this polar, amphoteric compound from a complex matrix of reagents, solvents, and structurally similar by-products that may be present in the reaction vessel.[2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolving power, sensitivity, and adaptability for complex mixtures.[1] This guide outlines a systematic approach to developing and implementing an HPLC method tailored specifically for this compound, ensuring the generation of accurate and reproducible data essential for drug development and manufacturing.

Principles of Method Development

The molecular structure of this compound—containing an acidic carboxylic group, a basic amino group, and a UV-active fluorinated benzene ring—dictates the optimal chromatographic strategy.

  • Choice of Stationary Phase: A reversed-phase C18 column is selected as the stationary phase. This hydrophobic phase provides excellent retention for the aromatic ring, which is the primary mechanism of interaction.

  • Mobile Phase Strategy: The key to achieving good peak shape and reproducible retention for an amphoteric compound like our analyte is controlling the mobile phase pH.[2]

    • pH Control: By operating at an acidic pH (e.g., pH 2-3 using formic or trifluoroacetic acid), we achieve two critical goals: the carboxylic acid group (-COOH) is protonated and largely un-ionized, preventing peak tailing, while the amino group (-NH₂) is protonated to -NH₃⁺. This consistent ionization state leads to sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is chosen as the organic solvent due to its low UV cutoff and excellent elution strength for aromatic compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar compounds are effectively separated within a reasonable runtime.

  • Detection: The aromatic ring of the analyte provides strong chromophores, making UV detection the ideal choice.[2] A Diode Array Detector (DAD) is recommended to allow for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity, which is crucial for identifying co-eluting impurities.[3]

Method Development Logic

MethodDevelopment cluster_0 Phase 1: Analyte & Matrix Assessment cluster_1 Phase 2: Initial Parameter Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization Analyte Characterize Analyte (this compound) - Aromatic, Amphoteric, UV Active Mode Select HPLC Mode Reversed-Phase (RP-HPLC) Analyte->Mode Matrix Consider Reaction Mixture - Starting Materials - Intermediates - By-products Matrix->Mode Column Select Column C18 (e.g., 4.6 x 150 mm, 5 µm) Mode->Column Detector Select Detector UV/DAD (Scan for λmax) Column->Detector MobilePhase Optimize Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Detector->MobilePhase Gradient Develop Gradient Profile (e.g., 10% to 90% B) MobilePhase->Gradient FlowTemp Set Flow Rate & Temperature (e.g., 1.0 mL/min, 30 °C) Gradient->FlowTemp Validation Method Validation (Specificity, Linearity, Precision) FlowTemp->Validation FinalMethod Finalized Protocol Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Materials and Instrumentation

Item Specification
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD)
Analytical Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reference Standard This compound (Purity ≥98%)
Acetonitrile (ACN) HPLC Grade
Water HPLC Grade or Ultrapure (18.2 MΩ·cm)
Formic Acid LC-MS Grade (≥99%)
Sample Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon

Detailed Protocols

Protocol 1: Mobile Phase and Standard Preparation
  • Mobile Phase A Preparation (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly. Sonicate for 10 minutes to degas.

  • Mobile Phase B Preparation (Acetonitrile):

    • Use HPLC-grade acetonitrile directly. Sonicate for 10 minutes to degas.

  • Diluent Preparation:

    • Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This is used for dissolving the standard and diluting samples to prevent solvent mismatch effects upon injection.

  • Stock Standard Solution Preparation (approx. 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix well.

  • Working Standard Solution Preparation (approx. 50 µg/mL):

    • Pipette 0.5 mL of the Stock Standard Solution into a 10 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is ready for injection.

Protocol 2: Reaction Mixture Sample Preparation

The goal of sample preparation is to dilute the reaction mixture to a concentration within the method's linear range and remove any particulate matter that could damage the HPLC column.

  • Initial Quenching & Dilution:

    • Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture. Safety Note: The reaction may be under pressure or contain hazardous materials. Use appropriate personal protective equipment (PPE).

    • Immediately quench the reaction and dilute the aliquot in a known volume of diluent (e.g., 10 mL). This "Quenched Sample" stops the reaction and provides the first dilution step. The dilution factor must be recorded accurately.

  • Further Dilution:

    • Perform a second dilution from the "Quenched Sample" to bring the expected concentration of the analyte into the working range of the calibration curve (e.g., 1-100 µg/mL). For example, dilute 100 µL of the Quenched Sample to 10 mL with diluent.

  • Filtration:

    • Using a syringe, draw up the final diluted sample and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove any precipitates or solid materials.[4]

Protocol 3: HPLC Analysis
  • System Setup and Equilibration:

    • Set up the HPLC system with the chromatographic conditions listed in the table below.

    • Purge all solvent lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (diluent), the working standard (at least 5 replicate injections for system suitability), and the prepared samples.

  • Data Acquisition:

    • Start the sequence. The DAD should be set to acquire data across a range (e.g., 210-400 nm) and to record a specific chromatogram at the analyte's absorbance maximum (λmax), typically around 254 nm or 280 nm for this class of compounds.

Chromatographic Conditions
Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Monitoring at 254 nm, Spectral Range 210-400 nm
Run Time 20 minutes (including re-equilibration)

Data Analysis and System Suitability

  • Identification: The primary peak in the sample chromatogram is identified as this compound by comparing its retention time to that of the reference standard.

  • Quantification: The concentration of the analyte in the sample is calculated using the peak area and an external standard calibration. The CDS will automatically perform this calculation.

  • Impurity Profiling: Peaks other than the main analyte peak represent potential impurities, starting materials, or by-products. Their response can be reported as a percentage of the total area or quantified against the main peak if a relative response factor is known.[5]

  • System Suitability: Before analyzing samples, ensure the system meets performance criteria.

Parameter Acceptance Criteria Rationale
Tailing Factor ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision and reproducibility of the injection and system.

Overall Analytical Workflow

Caption: High-level workflow for sample analysis.

Troubleshooting

Problem Potential Cause Solution
Broad or Tailing Peaks 1. Mobile phase pH is incorrect. 2. Column is old or contaminated. 3. Sample overload.1. Ensure pH of Mobile Phase A is between 2-3. 2. Flush column or replace if necessary. 3. Dilute sample further and re-inject.
Variable Retention Times 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuations.1. Increase equilibration time between runs. 2. Check pump pressure trace for stability; perform pump maintenance. 3. Ensure column oven is set and stable at the target temperature.
High Backpressure 1. Blockage in the system (e.g., guard column, filter). 2. Sample precipitation in the column.1. Systematically disconnect components to locate the blockage. Replace frit or guard column. 2. Ensure sample is fully dissolved in the mobile phase/diluent.
No Peaks or Very Small Peaks 1. Incorrect sample preparation/dilution. 2. Autosampler malfunction (no injection).1. Review and repeat sample preparation steps. 2. Check autosampler for errors; perform a manual injection if possible to diagnose.

References

Application Note: High-Throughput Analysis of 5-Amino-2,3-difluorobenzoic Acid and its Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5-Amino-2,3-difluorobenzoic acid and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical building block in modern drug discovery, particularly in the synthesis of novel therapeutics, robust and sensitive analytical methods for its characterization and quantification are paramount.[1][2][3] This document outlines optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will delve into the ionization and fragmentation behavior of these fluorinated aromatic compounds, providing a basis for method development and troubleshooting. The methodologies described herein are tailored for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of these key pharmaceutical intermediates.

Introduction: The Significance of Fluorinated Building Blocks

This compound is a key structural motif in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, aminofluorobenzoic acids are increasingly utilized in the development of novel pharmaceuticals.[1] Accurate and sensitive bioanalytical methods are crucial throughout the drug development pipeline, from early discovery to preclinical and clinical studies, to understand the pharmacokinetics and metabolism of new chemical entities derived from these building blocks.

Electrospray ionization (ESI) mass spectrometry is a powerful technique for the analysis of such polar, small molecules.[5][6] ESI is a soft ionization technique that typically produces a protonated or deprotonated molecule, minimizing in-source fragmentation and preserving the molecular ion for tandem mass spectrometry (MS/MS) analysis.[5] This application note will focus on ESI-based LC-MS/MS methods for the sensitive and selective analysis of this compound and its derivatives.

Mass Spectrometry of this compound: Ionization and Fragmentation

Understanding the behavior of this compound in the mass spectrometer is fundamental to developing a robust analytical method.

Ionization

Due to the presence of both an acidic carboxylic acid group and a basic amino group, this compound can be ionized in either positive or negative ion mode.[7]

  • Positive Ion Mode (ESI+): In an acidic mobile phase, the amino group is readily protonated, forming the [M+H]⁺ ion.

  • Negative Ion Mode (ESI-): In a basic or neutral mobile phase, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion.

The choice of ionization mode will depend on the specific analytical requirements, such as sensitivity and the nature of the derivatives being analyzed. For many small molecules containing both acidic and basic functionalities, positive ion mode often provides better sensitivity.[8]

Predicted Fragmentation Pattern

Key Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
174.04157.04NH₃ (17.03 Da)Loss of ammonia from the protonated amino group.
174.04156.03H₂O (18.01 Da)Loss of water from the carboxylic acid group.
174.04128.03H₂O + CO (46.01 Da)Subsequent loss of carbon monoxide following the initial loss of water.
156.03128.03CO (28.00 Da)Loss of carbon monoxide from the acylium ion.

It is important to note that isomers of aminodifluorobenzoic acid will have the same precursor mass but may exhibit different relative intensities of fragment ions in their MS/MS spectra, which can be used for their differentiation.[10]

Below is a conceptual representation of the predicted fragmentation pathway.

fragmentation parent [M+H]⁺ m/z 174.04 frag1 [M+H-NH₃]⁺ m/z 157.04 parent->frag1 -NH₃ frag2 [M+H-H₂O]⁺ m/z 156.03 parent->frag2 -H₂O frag3 [M+H-H₂O-CO]⁺ m/z 128.03 frag2->frag3 -CO

Caption: Predicted fragmentation of this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of this compound and its derivatives.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.[11]

Protocol for Plasma Samples (Protein Precipitation):

  • Thaw Samples: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The following is a recommended starting point for LC-MS/MS method development. Optimization may be required for specific derivatives.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Positive Ion Mode):

ParameterRecommended Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound174.04156.0315
This compound174.04128.0325
Internal Standard (e.g., ¹³C₆-labeled)Dependent on ISDependent on ISOptimize

Experimental Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc UHPLC Separation recon->lc ms ESI-MS/MS Detection lc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: LC-MS/MS workflow for this compound.

Data Analysis and Quantification

Data acquisition and processing should be performed using the instrument manufacturer's software. Quantification is typically achieved by integrating the peak areas of the analyte and the internal standard and constructing a calibration curve from standards of known concentrations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Sensitivity Suboptimal ionization or fragmentation.Optimize source parameters (voltages, temperatures, gas flows). Optimize collision energy for each MRM transition.
Poor Peak Shape Incompatible sample solvent. Column degradation.Ensure the reconstitution solvent matches the initial mobile phase. Use a new column.
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents. Flush the LC system.
Carryover Insufficient needle wash. Strong analyte adsorption.Optimize the autosampler wash procedure. Use a stronger wash solvent.

Conclusion

This application note provides a robust framework for the development of sensitive and selective LC-MS/MS methods for the analysis of this compound and its derivatives. The provided protocols for sample preparation and instrument parameters serve as a validated starting point for researchers in the field of drug discovery and development. By understanding the ionization and fragmentation behavior of these important fluorinated building blocks, scientists can confidently develop and apply these methods to advance their research.

References

Application Note: Characterization of 5-Amino-2,3-difluorobenzoic Acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 5-Amino-2,3-difluorobenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Detailed protocols for sample preparation, instrument parameters, and spectral acquisition are presented. A thorough interpretation of the predicted FTIR spectrum is provided, with assignments for all major vibrational modes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the identification and quality control of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, imparts specific chemical properties that are leveraged in the development of novel compounds. Accurate and reliable analytical techniques are crucial for confirming the identity, purity, and structural integrity of this molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for the identification of the key structural components of a compound. This application note details the application of FTIR spectroscopy for the qualitative analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound is foundational to understanding its FTIR spectrum. The key functional groups that will exhibit characteristic infrared absorptions are:

  • Primary Aromatic Amine (-NH₂): This group will show symmetric and asymmetric N-H stretching vibrations, as well as N-H bending (scissoring) vibrations.[1][2][3]

  • Carboxylic Acid (-COOH): Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This results in a very broad O-H stretching band and a characteristic C=O stretching frequency.[4][5][6][7]

  • Substituted Benzene Ring: The aromatic ring will have C-H stretching and bending vibrations, as well as C=C ring stretching modes. The substitution pattern influences the positions of these bands.[8]

  • Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations of aromatic fluorides are typically strong and occur in the fingerprint region of the spectrum.[9][10]

The interplay of these functional groups, including electronic effects and potential intramolecular hydrogen bonding, will determine the precise frequencies of the observed absorption bands.

FTIR Analysis Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis Start Start with solid sample KBr_Pellet KBr Pellet Method Start->KBr_Pellet Option 1 ATR ATR Method Start->ATR Option 2 Background Acquire Background Spectrum KBr_Pellet->Background ATR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Spectrum (e.g., baseline correction) Sample_Scan->Process Interpret Interpret Spectrum and Assign Peaks Process->Interpret

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Amino-2,3-difluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and materials science applications. We will address common synthetic challenges through a series of detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to resolve side reactions and optimize your experimental outcomes.

Overview of Primary Synthetic Strategy

The most common and generally reliable method for preparing this compound involves a two-step sequence starting from 2,3-difluorobenzoic acid:

  • Regioselective Nitration: Electrophilic nitration to install a nitro group at the C5 position, yielding 2,3-difluoro-5-nitrobenzoic acid.

  • Chemoselective Reduction: Reduction of the nitro group to the corresponding primary amine.

While straightforward in principle, each step presents unique challenges that can lead to impurity formation and reduced yields. This guide will dissect these potential issues.

Synthetic_Pathway cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Chemoselective Reduction Start 2,3-Difluorobenzoic Acid Intermediate 2,3-Difluoro-5-nitrobenzoic Acid Start->Intermediate HNO₃ / H₂SO₄ Final This compound Intermediate->Final Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Primary synthetic route to this compound.

Troubleshooting Guide & FAQs

Part 1: Issues in the Nitration Step

Question 1: My nitration reaction is producing significant amounts of dark, tar-like by-products and the yield is low. What is causing this and how can I prevent it?

Answer: This is a classic issue in electrophilic nitration of aromatic compounds, especially those sensitive to strong oxidizing conditions. The formation of tar is typically caused by over-oxidation or thermal decomposition of the starting material or product under excessively harsh conditions.

Causality:

  • Excessive Temperature: The nitration of activated or moderately deactivated rings can be highly exothermic. If the temperature is not strictly controlled, runaway reactions can occur, leading to decomposition and polymerization, which manifest as tar.[1]

  • Incorrect Reagent Addition: Adding the substrate to the hot nitrating mixture, rather than adding the nitrating agent slowly to the cooled substrate solution, can create localized hot spots and cause decomposition.

  • Extended Reaction Time: Prolonged exposure to the strong acid/oxidizing mixture, even at the correct temperature, can degrade the desired product.

Troubleshooting Protocol: Controlled Nitration

  • Pre-cool: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2,3-difluorobenzoic acid in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

  • Slow Addition: Prepare the nitrating mixture (e.g., fuming nitric acid in sulfuric acid) and add it dropwise to the cooled substrate solution via the dropping funnel. Monitor the internal temperature closely, ensuring it does not rise above 10 °C.

  • Controlled Reaction Time: Stir the reaction at 0-5 °C for the prescribed time (typically 1-2 hours). Monitor the reaction progress by TLC or a test quench with HPLC to avoid extending the reaction time unnecessarily.

  • Careful Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the acid dilution and precipitates the product, minimizing degradation during workup.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Question 2: I am observing a mixture of nitrated isomers. How can I improve the regioselectivity to favor the 5-nitro product?

Answer: The directing effects of the substituents on the ring determine the position of nitration. In 2,3-difluorobenzoic acid, the fluorine atoms are ortho, para-directing but deactivating, while the carboxylic acid group is a meta-director and strongly deactivating. The C5 position is para to the C2-fluoro group and meta to the carboxylic acid, making it the most electronically favored position. However, side products can still form.

Causality:

  • Steric Hindrance: Nitration at C4 (ortho to C3-F, meta to COOH) or C6 (ortho to C2-F, meta to COOH) is sterically more hindered and electronically less favored, but can still occur under forcing conditions.

  • Reaction Conditions: Higher temperatures can reduce the selectivity of electrophilic aromatic substitution reactions, leading to a broader product distribution.

Optimization Strategy:

ParameterStandard ConditionOptimized Condition for SelectivityRationale
Temperature 0 - 25 °C-10 to 0 °CLower temperatures increase the kinetic barrier for the formation of less-favored isomers.
Nitrating Agent Conc. HNO₃ / H₂SO₄Fuming HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄Milder or more controlled nitrating systems can sometimes improve selectivity.
Solvent Sulfuric AcidSulfuric AcidSulfuric acid is typically required to protonate nitric acid, generating the active nitronium ion (NO₂⁺).

By employing the stringent temperature control outlined in the previous answer, you will inherently maximize the regioselectivity for the desired 5-nitro isomer.

Part 2: Issues in the Reduction Step

Question 3: My reduction of 2,3-difluoro-5-nitrobenzoic acid is incomplete, or I'm seeing by-products that are difficult to separate. What is the best reduction method?

Answer: The reduction of an aromatic nitro group is a cornerstone reaction, but its success depends on choosing a method that is compatible with other functional groups, in this case, the fluorine atoms and the carboxylic acid.[2] The two most common methods are catalytic hydrogenation and dissolving metal reductions.

Comparison of Reduction Methods:

MethodReagentsProsCons & Potential Side Reactions
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH, MeOH, or EtOAcHigh yield, clean reaction, easy workup (filtration of catalyst).Potential for Dehalogenation: Hydrogenolysis can remove fluorine atoms, especially with Pd/C at elevated temperatures or pressures.[3] Catalyst Poisoning: Sulfur-containing impurities can poison the catalyst.
Dissolving Metal Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHInexpensive, robust, and generally does not cause dehalogenation.Workup can be more complex due to the presence of metal salts. Potential for incomplete reduction leading to nitroso or hydroxylamine intermediates.

Recommended Protocol: Reduction with Tin(II) Chloride

This method is often preferred for fluorinated nitroaromatics as it avoids the risk of dehalogenation.

  • Setup: In a round-bottom flask, suspend 2,3-difluoro-5-nitrobenzoic acid in a suitable solvent like ethanol or concentrated HCl.

  • Reagent Addition: Add a stoichiometric excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The reaction is often exothermic.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or concentrated NaOH. This will precipitate tin hydroxides.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. The desired amino acid may be soluble in the aqueous phase at certain pH values. It is often best to adjust the pH to the isoelectric point (typically pH 4-5) to precipitate the product, or extract with an organic solvent like ethyl acetate after basification.

Troubleshooting_Reduction start Reduction of 2,3-Difluoro-5-nitrobenzoic Acid q1 Is the reaction incomplete? start->q1 q2 Are dehalogenated by-products observed? q1->q2 No sol1 Increase reagent equivalents (e.g., SnCl₂) or reaction time/temperature. q1->sol1 Yes sol2 Switch from Catalytic Hydrogenation (H₂/Pd-C) to a metal/acid system like SnCl₂/HCl or Fe/HCl. q2->sol2 Yes end_ok Successful Reduction q2->end_ok No sol1->q2 sol2->end_ok sol3 Use a milder hydrogenation catalyst (e.g., PtO₂) or lower H₂ pressure and temperature. sol3->end_ok

Caption: Troubleshooting decision tree for the nitro group reduction step.

Question 4: During my nitro-group reduction, I am getting colored impurities, possibly azo or azoxy compounds. How do these form and how can I avoid them?

Answer: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a multi-electron process that proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.

Causality: Under certain conditions, particularly if the reduction is incomplete or the pH is not strongly acidic, these reactive intermediates can condense with each other to form dimeric impurities.

  • Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound)

  • Further reduction of the azoxy compound can lead to the Ar-N=N-Ar (Azo compound).

These compounds are often highly colored (yellow, orange, or red) and can be difficult to remove from the final product.

Prevention Strategy:

  • Ensure Sufficient Reducing Agent: Use a clear stoichiometric excess of the metal/acid reducing agent to drive the reaction completely to the amine stage, minimizing the steady-state concentration of intermediates.

  • Maintain Acidic Conditions: When using dissolving metal reductions, maintaining a strongly acidic environment (e.g., with excess HCl) is crucial. The acidic conditions keep the amine product protonated and soluble (as the ammonium salt) and disfavor the condensation side reactions.

  • Vigorous Stirring: Ensure efficient mixing to prevent localized depletion of the reducing agent, which could allow intermediate buildup.

References

Technical Support Center: Purification of 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Amino-2,3-difluorobenzoic acid. As a critical building block in pharmaceutical and materials science, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification from reaction by-products.

I. Understanding the Chemistry: Synthesis and Potential By-products

A common and efficient synthetic route to this compound involves the catalytic reduction of 2,3-difluoro-5-nitrobenzoic acid. This transformation, while generally high-yielding, can lead to several process-related impurities. Understanding these potential by-products is the first step in designing an effective purification strategy.

A plausible synthetic pathway is the reduction of the nitro group of a precursor. For instance, the synthesis of the similar compound 2-amino-5-fluorobenzoic acid can be achieved through the reduction of a nitrated precursor.[1] Another related synthesis of 2-amino-3-fluorobenzoic acid starts from 2-fluoroaminobenzene.[2]

Common By-products May Include:

  • Unreacted Starting Material: Residual 2,3-difluoro-5-nitrobenzoic acid.

  • Incomplete Reduction Intermediates: Such as the corresponding nitroso or hydroxylamine derivatives.

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Palladium or Nickel).

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and salts from pH adjustments.

  • Colored Impurities: Often arise from side reactions or degradation of the product, particularly if exposed to air or light.

II. Frequently Asked Questions (FAQs)

Q1: My isolated this compound has a persistent color (e.g., yellow, brown, or pink). What is the likely cause and how can I remove it?

A1: Colored impurities are common in the synthesis of aromatic amines and can arise from trace amounts of oxidized species or other highly conjugated by-products. The first line of defense is a thorough purification by recrystallization, often with the addition of activated charcoal. If color persists, column chromatography can be an effective secondary purification step. For aminobenzoic acids, colored impurities can sometimes be addressed during acid-base extraction by carefully controlling the pH.

Q2: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A2: Difficulty in crystallization can stem from several factors. If the compound "oils out" instead of forming crystals, it may be due to the presence of impurities lowering the melting point or the solution being too concentrated.[3] In such cases, try adding a small amount of additional hot solvent to redissolve the oil and then allow for slower cooling. If no crystals form at all, the solution may be too dilute.[4] You can try to carefully evaporate some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[4][5]

Q3: What is the best way to monitor the purity of my this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of your compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of reaction progress and fraction screening during column chromatography. For unequivocal identification and structural confirmation of the final product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

A. Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of this compound, which possesses both a basic amino group and an acidic carboxylic acid group. This allows for its separation from neutral, acidic, or basic impurities.

Experimental Workflow Diagram:

crude Crude Product (in organic solvent like Ethyl Acetate) add_base Extract with aq. NaHCO3 (weak base) crude->add_base sep1 Separate Layers add_base->sep1 aq1 Aqueous Layer 1: Contains acidic impurities and deprotonated product sep1->aq1 org1 Organic Layer 1: Contains neutral and basic impurities sep1->org1 acidify_aq1 Acidify Aqueous Layer 1 with aq. HCl to pH ~2-3 aq1->acidify_aq1 add_acid Extract Organic Layer 1 with aq. HCl (strong acid) org1->add_acid precipitate Precipitate of Protonated Product acidify_aq1->precipitate filter1 Filter and Wash precipitate->filter1 pure_product1 Purified this compound filter1->pure_product1 sep2 Separate Layers add_acid->sep2 aq2 Aqueous Layer 2: Contains protonated basic impurities sep2->aq2 org2 Organic Layer 2: Contains neutral impurities sep2->org2

Caption: Acid-Base Extraction Workflow.

Troubleshooting:

Problem Possible Cause Solution
Poor recovery of product. Incomplete extraction into the aqueous or organic phase. Incorrect pH adjustment.Ensure thorough mixing during extractions. Use a pH meter to accurately adjust the pH for precipitation. Perform multiple extractions with smaller volumes of solvent.
Product precipitates as an oil. The concentration of the product is too high during precipitation.Dilute the aqueous solution before acidification. Cool the solution in an ice bath during acidification.
Emulsion formation during extraction. High concentration of impurities or vigorous shaking.Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution). Gently swirl instead of vigorously shaking.
B. Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

Recommended Solvents for Screening:

Based on the structure of this compound and data from similar compounds, the following solvents and solvent systems are recommended for screening:

  • Single Solvents: Ethanol, Methanol, Water, Ethyl Acetate.

  • Mixed Solvents: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.

For instance, a mixture of ethanol and water is often effective for recrystallizing aminobenzoic acids.[7] For some fluorinated benzoic acids, xylene has been used.[1]

Experimental Protocol:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them thoroughly.

Troubleshooting:

Problem Possible Cause Solution
Low recovery. Too much solvent used. Crystals washed with room temperature solvent. The chosen solvent is too good.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent.[5] Re-evaluate your choice of solvent.
Oiling out. The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities.Add more solvent to the hot solution and allow it to cool more slowly.[3] Consider a preliminary purification step like acid-base extraction.
No crystal formation. The solution is too dilute or supersaturated.Evaporate some of the solvent.[4] Induce crystallization by scratching the flask or adding a seed crystal.[4][5]
Crystals are colored. Colored impurities were not fully removed.Perform a hot filtration with activated charcoal. A second recrystallization may be necessary.
C. Purification by Column Chromatography

For challenging separations where recrystallization and extraction are insufficient, column chromatography provides a higher degree of purification.

Experimental Workflow Diagram:

start Dissolve Crude Product in Minimum Solvent slurry Adsorb onto Silica Gel (Dry Loading) start->slurry load Load Sample onto Column slurry->load column_prep Pack Column with Silica Gel Slurry column_prep->load elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Column Chromatography Workflow.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The polarity can be increased by adding a small percentage of methanol if the compound does not elute with ethyl acetate alone.

Troubleshooting:

Problem Possible Cause Solution
Poor separation of spots. Inappropriate solvent system.Optimize the eluent system using TLC before running the column. A good Rf value for the target compound on TLC is typically between 0.2 and 0.4.
Compound streaking on the column. The compound is too polar for the eluent or interacting strongly with the silica. The column is overloaded.Increase the polarity of the eluent. Add a small amount of acetic acid to the eluent to protonate the amino group and reduce tailing. Ensure the amount of crude material is appropriate for the column size.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

IV. Analytical Characterization of Purity

Confirming the purity of the final product is a critical step. The following are key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A typical method would involve a C18 reverse-phase column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or formate) and an organic solvent like methanol or acetonitrile. UV detection at a wavelength where the compound has strong absorbance is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual impurities. The ¹H NMR spectrum of a similar compound, 4-fluorobenzoic acid, shows characteristic splitting patterns for the aromatic protons due to fluorine coupling.[8] A similar complexity would be expected for this compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

By understanding the potential impurities and employing a systematic approach to purification with the appropriate analytical controls, researchers can confidently obtain high-purity this compound for their downstream applications.

V. References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic acid. Retrieved from --INVALID-LINK--

  • Biocyclopedia. (2025). Problems in recrystallization. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-124.

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Recrystallization I. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from --INVALID-LINK--

  • Chegg. (2019). Solved H NMR for 4-Fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2021). A New Approach to the Determination of Biogenic Amines in Wine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). Retrieved from --INVALID-LINK--

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-4-bromobenzoic Acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 914223-43-1|3-Amino-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 284030-57-5 | 4-Amino-2,3-difluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). 3-Amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 5-Amino-2,3-difluorobenzoic acid (CAS No. 874838-32-1). This document is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this compound. Given the limited published data on the specific solubility profile and melting point of this compound, this guide emphasizes a systematic, empirical approach to developing a robust recrystallization protocol.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound?

A1: The main challenges stem from the amphoteric nature of the molecule, containing both a basic amino group and an acidic carboxylic acid group, and the presence of fluorine atoms which can influence intermolecular interactions. This can lead to unpredictable solubility in common organic solvents. Furthermore, without a well-documented melting point, selecting a suitable solvent to avoid "oiling out" requires careful consideration.

Q2: What is a good starting point for solvent selection?

A2: Based on the structure of this compound, polar protic and polar aprotic solvents are the most promising candidates. Due to the presence of the amino and carboxylic acid groups, which can participate in hydrogen bonding, alcohols (e.g., methanol, ethanol, isopropanol) and water are good initial solvents to screen. Polar aprotic solvents like acetone, ethyl acetate, and potentially THF could also be effective. A systematic screening process, as detailed in the troubleshooting guide, is highly recommended.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of aminobenzoic acids is highly pH-dependent. In acidic solutions, the amino group will be protonated to form a more soluble salt. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, also forming a more soluble salt. This property can be exploited for purification, for instance, by dissolving the compound in a dilute aqueous base, filtering out insoluble impurities, and then re-precipitating the purified acid by adding acid. However, for obtaining neutral, crystalline material, recrystallization from a neutral organic solvent is generally preferred.

Q4: My compound appears to be degrading upon heating in the solvent. What should I do?

A4: this compound, like many aminobenzoic acids, can be susceptible to degradation at elevated temperatures, especially in the presence of reactive solvents or impurities. If you observe a significant color change (e.g., darkening to brown or black) that is not reversible upon cooling, this may indicate degradation. In such cases, choose a solvent with a lower boiling point or consider a recrystallization method that does not require high heat, such as antisolvent crystallization.

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific problems you may encounter during the recrystallization of this compound.

Scenario 1: Poor Solubility in a Single Solvent System

Q: I've tried several solvents, and my compound is either too soluble at room temperature or nearly insoluble even at boiling. What is the next step?

A: This is a classic challenge that points towards the use of a two-solvent (or mixed-solvent) system.

  • Rationale: The principle of a two-solvent system is to use a "good" solvent in which the compound is highly soluble, and a "bad" or "antisolvent" in which the compound is poorly soluble. The two solvents must be miscible.

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility of the compound decreases in the mixed solvent system.

  • Suggested Solvent Pairs:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexane

    • THF/Hexane

Scenario 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling my hot solution, a liquid or oily layer forms instead of solid crystals. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Causality & Solutions:

    • High Solute Concentration: The solution may be too saturated. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and then cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Solution: Allow the flask to cool to room temperature on the benchtop, insulated with a glass wool or similar, before moving it to an ice bath.

    • Insoluble Impurities: The presence of impurities can lower the melting point of the eutectic mixture. Solution: Try to remove insoluble impurities by hot filtration before cooling.

Scenario 3: No Crystal Formation Upon Cooling

Q: I have a clear solution after cooling, but no crystals have formed. What should I do to induce crystallization?

A: This situation typically arises from either using too much solvent or the formation of a stable supersaturated solution.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the solution. This will act as a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, it is likely your solution is too dilute. Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.

    • Antisolvent Addition: If you are using a single solvent system, you can try adding a small amount of an antisolvent (a miscible solvent in which your compound is insoluble) to the cooled solution to induce precipitation.

Scenario 4: Low Recovery of Purified Product

Q: After filtration and drying, my yield of pure this compound is very low. What are the likely causes?

A: Low recovery can be attributed to several factors throughout the recrystallization process.

  • Potential Causes and Preventative Measures:

    • Using too much solvent: This is the most common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Premature crystallization during hot filtration: If the solution cools during hot filtration, the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process. Diluting with a small amount of extra hot solvent before filtration can also help.

    • Washing crystals with a solvent at room temperature: Washing the collected crystals with a solvent in which they have some solubility will dissolve some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

    • Inappropriate solvent choice: If the compound has significant solubility in the chosen solvent even at low temperatures, recovery will be poor. Solution: Re-evaluate your solvent choice based on preliminary solubility tests.

III. Data Tables for Related Compounds

Due to the lack of specific data for this compound, the following tables provide melting points and solubility information for structurally similar compounds to guide your experimental design.

Table 1: Melting Points of Related Aminofluorobenzoic Acids

CompoundStructureMelting Point (°C)
4-Amino-2,3-difluorobenzoic acid~122
2,3-Difluorobenzoic acid163-165
3,5-Difluorobenzoic acid121-123
2,6-Difluorobenzoic acid157-161
3-Aminobenzoic acid178-180
4-Aminobenzoic acid188.5[1]

Table 2: Qualitative Solubility of Related Compounds

CompoundSoluble InSlightly Soluble In
4-Amino-2,3-difluorobenzoic acidAlcohols, EtherWater
4-Aminobenzoic acidEthanol, Ethyl Acetate, Glacial Acetic AcidWater[1], Benzene
2-Amino-5-fluorobenzoic acidEthanol, DMSO, DMF

IV. Experimental Workflow and Troubleshooting Diagrams

The following diagrams illustrate the recommended workflow for developing a recrystallization protocol and a decision tree for troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_procedure Recrystallization Procedure start Start with Crude This compound solvent_screen Solvent Screening (Small Scale) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve Select Best Solvent(s) hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_xtal No Crystals start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystal Formation start->no_crystals oiling_q1 Is solution too concentrated? oiling_out->oiling_q1 oiling_a1_yes Reheat, add more solvent, cool slowly oiling_q1->oiling_a1_yes Yes oiling_q2 Is cooling too rapid? oiling_q1->oiling_q2 No oiling_a2_yes Allow slower cooling at room temperature oiling_q2->oiling_a2_yes Yes oiling_q3 Is solvent BP too high? oiling_q2->oiling_q3 No oiling_a3_yes Select a lower boiling point solvent oiling_q3->oiling_a3_yes Yes no_xtal_q1 Is solution supersaturated? no_crystals->no_xtal_q1 no_xtal_a1_yes Induce nucleation: - Scratch flask - Add seed crystal no_xtal_q1->no_xtal_a1_yes Yes no_xtal_q2 Is solution too dilute? no_xtal_q1->no_xtal_q2 No no_xtal_a2_yes Concentrate by evaporating solvent no_xtal_q2->no_xtal_a2_yes Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

V. References

  • This guide is based on established principles of organic chemistry and crystallization. Specific experimental data for this compound is limited, and the provided protocols are based on analogous compounds and expert experience.

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • This reference is a placeholder. A comprehensive literature search for specific protocols is always recommended.

  • This reference is a placeholder. Consulting chemical supplier safety data sheets (SDS) for handling and storage information is mandatory.

References

Technical Support Center: Optimizing Amide Bond Formation with 5-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide bond formation using 5-Amino-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate.

The structure of this compound presents a dual challenge for amide coupling. The two electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the aniline nitrogen, making it a poor nucleophile[1]. Concurrently, these groups increase the acidity of the carboxylic acid. Standard coupling conditions often result in low yields, incomplete reactions, or the formation of unwanted side products. This guide offers strategies to overcome these specific hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the amide coupling of this compound in a direct question-and-answer format.

Question 1: My reaction shows very low to no conversion of starting materials. What is the likely cause and how can I fix it?

Answer: The most probable cause is insufficient activation of the carboxylic acid or, more likely, the poor nucleophilicity of the 5-amino group[1][2]. The electron-withdrawing fluorine atoms inductively pull electron density away from the aniline nitrogen, reducing its ability to attack the activated carboxylic acid intermediate.

Solutions:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimides like EDC or DCC may not be sufficient. Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for challenging couplings due to the formation of a very reactive OAt-active ester intermediate[3][4][5].

  • Increase Reaction Temperature: For sluggish reactions involving electron-deficient amines, gentle heating to 40-50°C can often provide the necessary activation energy to drive the reaction forward[3]. Monitor the reaction closely for potential decomposition of reagents or products.

  • Pre-activation of the Carboxylic Acid: Ensure the carboxylic acid is fully activated before adding the amine. A typical pre-activation step involves stirring the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base for 5-15 minutes before introducing the amine coupling partner[3].

  • Consider Acyl Fluoride Formation: For extremely difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) or Deoxo-Fluor®, followed by reaction with the amine at elevated temperatures, can be a highly effective strategy[6][7][8].

Question 2: I'm observing multiple side products in my LC-MS analysis. What are they and how can I prevent them?

Answer: Side product formation often stems from the reactivity of the coupling reagents themselves or from competing reaction pathways.

Common Side Products & Prevention:

  • N-Acylurea Formation: This occurs when using carbodiimide reagents (EDC, DCC, DIC). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea[9][10].

    • Solution: Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement[11]. Using HATU, which already contains the HOAt moiety, inherently avoids this issue[4].

  • Guanidinylation of the Amine: Uronium/aminium reagents like HATU or HBTU can react directly with the amine nucleophile to form a guanidinium byproduct, consuming your amine[3]. This is more prevalent if the amine is present before the carboxylic acid is fully activated.

    • Solution: Always follow the correct order of addition: pre-activate the carboxylic acid with HATU and base before adding the amine[3].

  • Racemization: If your amine partner contains a chiral center, racemization can be a concern, especially with carbodiimide methods.

    • Solution: The use of additives like HOBt or HOAt significantly suppresses racemization[2][11]. HATU is particularly known for its ability to minimize epimerization[3].

Frequently Asked Questions (FAQs)

Q: What is the best class of coupling reagent for this compound?

A: For this challenging substrate, aminium/uronium salt-based reagents are highly recommended. HATU is often the first choice due to its high efficiency and ability to minimize side reactions[3][12][13]. Other potent reagents include HBTU, HDMC, and COMU[9]. If using carbodiimides, EDC is preferable to DCC or DIC because its urea byproduct is water-soluble, simplifying purification[9][14].

Q: Which solvent and base combination is optimal?

A: Polar aprotic solvents are generally preferred.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices[4]. Acetonitrile (ACN) can also be effective[15]. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediate[2].

  • Base: A non-nucleophilic, sterically hindered amine base is crucial. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice[3][9]. Triethylamine (TEA) can also be used. Avoid nucleophilic bases like pyridine, which can compete with your amine nucleophile. Use 2-3 equivalents of the base to neutralize the acid formed and drive the reaction.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a solvent system that provides good separation between your starting materials and the expected product (e.g., Ethyl Acetate/Hexanes). The amide product is typically less polar than the starting carboxylic acid.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting material ions and the appearance of the product ion, confirming the correct mass. This is also invaluable for identifying potential side products.

Data & Reagent Summary

Parameter Recommendation for this compound Rationale
Coupling Reagent 1. HATU 2. EDC/HOAtHigh reactivity needed for the electron-deficient amine. HATU is superior[3][9].
Stoichiometry Carboxylic Acid (1.0 eq), Amine (1.0-1.2 eq), Coupling Reagent (1.1-1.2 eq), Base (2.0-3.0 eq)A slight excess of the amine and coupling reagent can help drive the reaction to completion.
Base DIPEA (Hünig's base)Non-nucleophilic and sterically hindered; prevents unwanted side reactions[3][9].
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents; polar aprotic nature facilitates the reaction[4].
Temperature Room Temperature to 50°CStart at room temperature; gentle heating may be required for slow reactions[3].
Reaction Time 2 - 24 hoursHighly substrate-dependent. Monitor by LC-MS or TLC.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for coupling this compound with a desired amine.

  • Reaction Setup: To a stirred solution of the amine partner (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert atmosphere (Nitrogen or Argon), add this compound (201 mg, 1.1 mmol, 1.1 eq).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) to the mixture.

  • Activator Addition: In a separate vial, dissolve HATU (418 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture. Note: Some protocols recommend pre-activating the acid first, which is also a valid strategy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC every 1-2 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40-50°C.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

Protocol 2: Carbodiimide Coupling with EDC/HOBt

This is an alternative, more cost-effective method, but may require longer reaction times or heating.

  • Reaction Setup: To a stirred solution of this compound (175 mg, 1.0 mmol, 1.0 eq), the desired amine (1.1 mmol, 1.1 eq), and HOBt (153 mg, 1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL), add DIPEA (348 µL, 2.0 mmol, 2.0 eq).

  • Initiation: Cool the mixture in an ice bath (0°C). Add EDC·HCl (211 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring and Work-up: Follow steps 4-8 from Protocol 1. The aqueous workup is particularly important here to remove the water-soluble diisopropylurea byproduct.

Visual Diagrams

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH HATU HATU + Base RCOOH->HATU - H₂O ActiveEster OAt-Active Ester HATU->ActiveEster Urea Tetramethylurea HATU->Urea Amide Amide Product ActiveEster->Amide HOAt HOAt ActiveEster->HOAt Amine R'-NH₂ Amine->ActiveEster Attack

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Troubleshooting_Workflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization Start Low / No Yield in Amide Coupling CheckReagents Verify Reagent Quality & Stoichiometry (Anhydrous?) Start->CheckReagents CheckConditions Analyze Reaction Conditions Start->CheckConditions CouplingReagent Use Stronger Coupling Agent (e.g., HATU) CheckReagents->CouplingReagent Base Ensure Non-Nucleophilic Base (DIPEA) CheckReagents->Base Solvent Use Anhydrous Polar Aprotic Solvent (DMF) CheckReagents->Solvent Temperature Increase Temperature (40-50°C) CheckConditions->Temperature PreActivation Implement Pre-Activation Step (5-15 min) CheckConditions->PreActivation Concentration Increase Concentration CheckConditions->Concentration Success Improved Yield CouplingReagent->Success Temperature->Success PreActivation->Success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

Preventing the formation of tar-like by-products in fluorinated benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Lead: Senior Application Scientist Topic: Proactive Strategies for Preventing Tar-Like By-Product Formation in Reactions Involving Fluorinated Benzoic Acids

Welcome to the technical support center for synthetic methodologies involving fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals. Our goal is to provide actionable intelligence and troubleshooting frameworks to mitigate and prevent the formation of intractable tar-like by-products, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation in reactions with fluorinated benzoic acids?

A1: Tar formation is not due to a single cause but is typically the result of several competing side reactions that produce highly reactive intermediates, which then polymerize or condense. The primary culprits include:

  • Thermal Decomposition: Fluorinated benzoic acids, especially those with multiple electron-withdrawing fluorine atoms, can be susceptible to decarboxylation at elevated temperatures. This process can generate highly reactive aryl radicals or anions that subsequently polymerize.[1][2][3]

  • Localized Overheating: Poor heat distribution in the reaction vessel can create hotspots where reactants or intermediates decompose. This is a common issue when solid reactants are not fully dissolved before heating is initiated.[4]

  • Prolonged Reaction Times: Extended exposure to heat, even at appropriate temperatures, can increase the probability of side reactions and decomposition, leading to the gradual accumulation of tarry substances.[4]

  • Extreme pH Conditions: Highly acidic or basic conditions can catalyze various unwanted side reactions, including hydrolysis of sensitive functional groups or promoting condensation pathways.

  • Oxidative Processes: The presence of air (oxygen) in high-temperature reactions can lead to oxidative side reactions, forming colored and complex polymeric by-products.

Q2: My reaction mixture turned dark brown/black upon heating. Is my experiment ruined?

A2: Not necessarily, but it requires immediate assessment. A dark coloration is a clear indicator of by-product formation. The severity depends on when it occurs and the reaction's nature.

  • Early Onset: If darkening occurs early in the heating phase, it often points to a fundamental issue with the reaction setup, such as incomplete dissolution of starting materials or a temperature controller malfunction.[4]

  • Gradual Darkening: If the mixture darkens over an extended period, it may be a result of slow degradation.

  • Actionable Step: If possible, take a small aliquot of the reaction mixture for Thin Layer Chromatography (TLC) or LC-MS analysis. Comparing it to a sample from an earlier time point can reveal if your desired product is still present and if the impurities are overwhelming. Sometimes, the tar is a minor by-product, and the desired compound can be salvaged through purification, such as treatment with activated charcoal during recrystallization.[5][6]

Q3: Can the position of the fluorine atom on the benzoic acid ring influence the likelihood of tar formation?

A3: Yes, the substitution pattern is critical. Fluorine is a strongly electron-withdrawing atom, and its position influences the electronic properties of the aromatic ring and the carboxyl group.

  • Ortho/Para Fluorine: Fluorine atoms positioned ortho or para to the carboxyl group have a strong electron-withdrawing effect, which can make the aromatic ring more susceptible to certain nucleophilic attacks but can also influence the stability of intermediates.[7][8]

  • Activation of C-F bond: In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, making the C-F bond susceptible to cleavage.[9] While this is often the desired reaction, under forcing conditions, it can lead to undesired pathways.

  • Decarboxylation Stability: The electronic effects of fluorine can also alter the activation energy required for decarboxylation, potentially making certain isomers more prone to this decomposition pathway under thermal stress.[10]

Troubleshooting Guide: From Problem to Protocol

This guide provides a systematic approach to diagnosing and solving issues related to tar formation.

Issue 1: Dark, tar-like by-products form immediately or very early upon heating.

Potential Cause Recommended Solution & Scientific Rationale
Incomplete Dissolution of Reactants Solution: Ensure all solid reactants are fully dissolved in the solvent at room temperature before initiating heating. Use a magnetic stirrer or mechanical stirrer to ensure the mixture is homogeneous.[4] Rationale: Solid clumps can cause localized overheating, leading to rapid decomposition at temperatures far exceeding the bulk solution temperature. Homogeneity ensures uniform heat transfer.
Reaction Temperature is Too High Solution: Strictly adhere to the recommended temperature for the specific reaction. Use a calibrated thermometer and a reliable heating mantle/oil bath with a temperature controller. For exothermic reactions, consider controlled, portion-wise addition of reagents at a lower initial temperature.[4] Rationale: Many side reactions, particularly decarboxylation and subsequent polymerization, have higher activation energies than the desired reaction. Exceeding the optimal temperature exponentially increases the rate of these unwanted pathways.
Contaminated Reagents or Solvents Solution: Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials before use. Rationale: Contaminants can act as catalysts for decomposition or participate in side reactions. For example, trace acid or base can initiate polymerization cascades.

Issue 2: The reaction proceeds cleanly initially but gradually forms tar over time.

Potential Cause Recommended Solution & Scientific Rationale
Prolonged Boiling/Heating Solution: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed or the reaction reaches a plateau, proceed with work-up immediately. Avoid leaving reactions to stir at high temperatures overnight unless explicitly required and validated.[4] Rationale: The desired product may itself be thermally unstable over long periods. Minimizing the exposure to heat prevents the product from degrading into tarry substances.
Atmospheric Oxygen Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical for reactions sensitive to oxidation. Rationale: Oxygen can act as a radical initiator at high temperatures, leading to oxidative coupling and polymerization of aromatic compounds, which often results in dark, complex mixtures.
Product Instability in Reaction Medium Solution: If the product is known to be unstable under the reaction conditions, consider a strategy where it is removed from the reactive environment as it forms. This could involve using a biphasic system where the product is extracted into an inert second phase. Rationale: This approach, known as in situ extraction, minimizes the concentration of the product in the reactive phase, thereby reducing its rate of degradation.
Visualizing the Problem and Solution

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing the cause of tar formation.

G start Dark, tar-like by-products observed? q_timing When did tar appear? start->q_timing a_early Early / Immediately upon heating q_timing->a_early a_late Gradually over time q_timing->a_late q_dissolution Were all solids fully dissolved before heating? a_early->q_dissolution q_monitoring Was reaction progress monitored? a_late->q_monitoring sol_dissolution Root Cause: Localized Overheating. Solution: Ensure complete dissolution before heating. Improve stirring. q_dissolution->sol_dissolution No q_temp Was temperature strictly controlled? q_dissolution->q_temp Yes sol_temp Root Cause: Excessive Temperature. Solution: Use calibrated controller. Reduce setpoint. q_temp->sol_temp No sol_time Root Cause: Prolonged Heating. Solution: Stop reaction upon completion (TLC/HPLC). Do not overheat unnecessarily. q_monitoring->sol_time No q_atmosphere Was an inert atmosphere used? q_monitoring->q_atmosphere Yes sol_atmosphere Root Cause: Oxidation. Solution: Run reaction under N2 or Ar. q_atmosphere->sol_atmosphere No

Caption: Troubleshooting decision tree for tar-like by-product formation.

Diagram 2: Potential Mechanistic Pathway for Tar Formation

This diagram illustrates a generalized mechanism leading to the formation of undesirable by-products.

G start Fluorinated Benzoic Acid conditions Harsh Conditions (e.g., High Temp, Extreme pH) start->conditions intermediates Reactive Intermediates (e.g., Aryl Radicals via Decarboxylation) conditions->intermediates polymerization Polymerization & Condensation Reactions intermediates->polymerization tar Tar-Like By-Products polymerization->tar

Caption: Potential pathway for the formation of tar-like by-products.

Experimental Protocols: Best Practices

Protocol 1: General Optimized Reaction Setup to Minimize Tar Formation

This protocol provides a baseline procedure that incorporates best practices for running clean reactions.

  • Vessel Preparation: Ensure the reaction flask is clean, dry, and appropriately sized. A vessel that is 50-75% full at the reaction volume is ideal.

  • Reagent Addition (at Room Temperature):

    • Add the solvent to the reaction flask.

    • Add the fluorinated benzoic acid and any other solid reagents.

    • Stir the mixture vigorously at room temperature until all solids are completely dissolved. Visually inspect for any remaining particulate matter.

  • Inerting the Atmosphere:

    • Equip the flask with a condenser and a gas inlet/outlet (e.g., a bubbler).

    • Purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to displace atmospheric oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Controlled Heating:

    • Immerse the flask in an oil bath or place it on a heating mantle connected to a reliable temperature controller.

    • Place the thermometer or thermocouple directly in the reaction medium (if possible) or in the oil bath very close to the flask for accurate temperature monitoring.

    • Slowly ramp up the temperature to the desired setpoint.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 30-60 minutes), carefully and quickly take a small sample for analysis by TLC or HPLC to track the consumption of starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, promptly cool the mixture to room temperature or in an ice bath to quench the reaction.[4]

    • Proceed immediately with the appropriate aqueous work-up and extraction to isolate the crude product.

Protocol 2: Purification of a Product Contaminated with Colored/Tarry Impurities

This is a general procedure for removing colored by-products via recrystallization with activated charcoal.

  • Solvent Selection: Choose a suitable recrystallization solvent or solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Charcoal Treatment:

    • Allow the solution to cool slightly below its boiling point.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently swirl the flask and heat it again at or near the boiling point for 5-10 minutes. The charcoal will adsorb the colored, high-molecular-weight impurities.[5][6]

  • Hot Filtration:

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram 3: Optimized Experimental Workflow

This diagram outlines the key steps in a proactive approach to prevent tar formation.

G cluster_prep 1. Preparation Phase cluster_reaction 2. Reaction Phase cluster_post 3. Post-Reaction Phase prep1 Use High-Purity Reagents prep2 Ensure Complete Dissolution at RT prep1->prep2 prep3 Purge with Inert Gas (N2/Ar) prep2->prep3 react1 Controlled & Gradual Heating prep3->react1 react2 Strict Temperature Monitoring react1->react2 react3 Monitor Progress (TLC/HPLC) react2->react3 post1 Prompt Cooling / Quenching react3->post1 post2 Immediate Work-up & Isolation post1->post2 outcome Clean Product, High Yield post2->outcome

Caption: Optimized experimental workflow for minimizing by-product formation.

References

Stability of 5-Amino-2,3-difluorobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in acidic and basic solutions?

While specific experimental stability data for this compound is not extensively documented in publicly available literature, we can infer its stability based on the chemical properties of its constituent functional groups: the aromatic amine, the carboxylic acid, and the difluorinated benzene ring.

  • Aromatic Ring: The presence of two fluorine atoms on the benzene ring is expected to enhance the molecule's overall stability. Fluorine is a highly electronegative atom that inductively withdraws electron density, which can increase the thermal and chemical resistance of the aromatic ring.[1][2] This added stability can make the ring more resistant to addition reactions.[1][2]

  • Amino Group: Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring.[3][4][5] This delocalization makes them less available to accept a proton.[4] While generally stable, aromatic amines can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

  • Carboxylic Acid Group: The carboxylic acid group can undergo decarboxylation (loss of CO2) under certain conditions, particularly with heating.[6][7][8] This reaction can be catalyzed by both acidic and basic conditions.[6][9]

Q2: What are the potential degradation pathways for this compound under stress conditions?

Under forced degradation conditions (e.g., strong acid/base, high temperature, oxidation), several degradation pathways are plausible:

  • Decarboxylation: This is a likely degradation pathway, especially upon heating in either acidic or basic media, leading to the formation of 2,3-difluoroaniline.[6][7] The ease of decarboxylation of aromatic acids is generally greater than that of aliphatic acids.[6]

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities. This can be a concern in the presence of oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or metal ions.

  • Hydrolysis of the Amine: While less common for aromatic amines compared to amides, under harsh hydrolytic conditions, there is a possibility of reactions involving the amino group.[10]

  • Reactions with Strong Acids: In the presence of strong acids, the amino group will be protonated. While this generally stabilizes the amine against oxidation, very harsh acidic conditions combined with heat could promote other reactions.[11]

Below is a diagram illustrating the potential primary degradation pathways.

References

Technical Support Center: Scale-Up Synthesis of 5-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2,3-difluorobenzoic acid (CAS 874838-32-1). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important synthetic intermediate. We will delve into the common challenges, offering troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Overview of Synthetic Strategies

The synthesis of this compound on a larger scale typically follows a two-step sequence from 2,3-difluorobenzoic acid. This involves an electrophilic nitration followed by a reduction of the nitro group. Alternative, more modern approaches such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on a suitably functionalized precursor may also be considered, particularly for smaller-scale or library synthesis.

This guide will primarily focus on the nitration-reduction pathway, as it is a common and cost-effective approach for scale-up.

Synthetic_Workflow 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid Nitration Nitration 2,3-Difluorobenzoic Acid->Nitration HNO₃ / H₂SO₄ 2,3-Difluoro-5-nitrobenzoic Acid 2,3-Difluoro-5-nitrobenzoic Acid Nitration->2,3-Difluoro-5-nitrobenzoic Acid Intermediate Reduction Reduction 2,3-Difluoro-5-nitrobenzoic Acid->Reduction [H] This compound This compound Reduction->this compound Final Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Nitration of 2,3-Difluorobenzoic Acid

The nitration of 2,3-difluorobenzoic acid is a critical first step. The fluorine atoms are deactivating, and the carboxylic acid group is a meta-director. This directs the incoming nitro group to the 5-position. However, challenges in reaction control and selectivity can arise during scale-up.

Q1: My nitration reaction is sluggish or incomplete, even with extended reaction times. What could be the cause?

A1: This is a common issue when scaling up nitration of deactivated aromatic rings. Several factors could be at play:

  • Insufficiently Strong Nitrating Conditions: The combination of two electron-withdrawing fluorine atoms and a carboxylic acid group makes the aromatic ring significantly electron-deficient. On a larger scale, the concentration of the nitrating species (NO₂⁺) may be insufficient.

    • Troubleshooting:

      • Acid Ratio: Ensure you are using a sufficiently strong nitrating mixture. A mixture of fuming nitric acid and concentrated sulfuric acid is often required.[1] For challenging substrates, increasing the proportion of sulfuric acid can enhance the generation of the nitronium ion.

      • Temperature: While initial addition should be done at low temperatures (0-5 °C) for safety, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary to drive the reaction to completion.[1] Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration.

    • Troubleshooting:

      • Agitation: Use a powerful overhead stirrer with an appropriate impeller design to ensure good mixing of the viscous sulfuric acid mixture.

      • Reagent Addition: Add the nitric acid or the substrate solution subsurface to promote rapid dispersion.

Q2: I am observing the formation of significant isomeric impurities. How can I improve the regioselectivity?

A2: While the directing effects of the substituents strongly favor the 5-nitro isomer, deviations can occur, especially under harsh conditions.

  • Cause: High reaction temperatures can sometimes overcome the kinetic barriers to the formation of other isomers.

  • Troubleshooting:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Precise temperature control is crucial during scale-up.

    • Order of Addition: Adding the 2,3-difluorobenzoic acid to the nitrating mixture (reverse addition) can sometimes improve selectivity by maintaining a high concentration of the nitrating agent and a low concentration of the substrate.

ParameterRecommended RangeRationale
Temperature 0 °C to 25 °CBalances reaction rate with selectivity and safety.
Nitrating Agent Fuming HNO₃ / conc. H₂SO₄Provides a high concentration of the electrophile (NO₂⁺).[1]
Reaction Time 12-24 hoursDeactivated rings require longer reaction times.

III. Troubleshooting Guide: Reduction of 2,3-Difluoro-5-nitrobenzoic Acid

The reduction of the nitro group to an amine is the final step. Common methods include catalytic hydrogenation or the use of dissolving metals.

Q1: My catalytic hydrogenation (e.g., with Pd/C) is slow or stalls before completion. What should I check?

A1: Catalytic hydrogenations can be sensitive to several factors, especially on a larger scale.

  • Catalyst Deactivation:

    • Cause: The catalyst can be poisoned by impurities in the starting material or solvents. Sulfur-containing compounds are notorious catalyst poisons.

    • Troubleshooting:

      • Purity of Starting Material: Ensure the 2,3-difluoro-5-nitrobenzoic acid is of high purity. A recrystallization step before the reduction may be necessary.

      • Catalyst Loading: On a larger scale, a higher catalyst loading (wt%) may be required. However, this increases costs.

      • Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier.

  • Insufficient Hydrogen Pressure or Agitation:

    • Cause: Poor mixing can lead to inefficient contact between the catalyst, substrate, and hydrogen gas.

    • Troubleshooting:

      • Hydrogen Pressure: Increasing the hydrogen pressure can improve the reaction rate.

      • Stirring: Ensure vigorous stirring to keep the catalyst suspended and to maximize gas-liquid mass transfer.

Q2: I am using a metal/acid reducing system (e.g., Sn/HCl or Fe/HCl) and my yields are low with a lot of tar-like byproducts.

A2: Metal/acid reductions are robust but can be messy if not properly controlled.

  • Cause: These reactions are often highly exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of polymeric byproducts. Over-reduction to undesired products can also occur.

  • Troubleshooting:

    • Controlled Addition: Add the acid portionwise to the mixture of the nitro compound and the metal powder to control the exotherm.

    • Cooling: Use an efficient cooling system (e.g., a reactor jacket with a cooling fluid) to maintain the desired reaction temperature.

    • pH Control during Workup: After the reaction, the product is often in the form of a salt. Careful adjustment of the pH is necessary to precipitate the free amino acid without dissolving it or causing decomposition.

Q3: My final product is discolored, and I'm having trouble purifying it.

A3: Discoloration often points to the presence of trace impurities, which can be difficult to remove.

  • Cause: Aerial oxidation of the aminobenzoic acid can lead to colored impurities. Residual metal from the reduction step can also cause discoloration. Incomplete reduction can leave behind colored nitroso or azoxy intermediates.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: A treatment with activated charcoal during the final recrystallization can help remove colored impurities.

    • Recrystallization Solvent: Experiment with different recrystallization solvents or solvent systems to find one that effectively removes the specific impurities you are seeing. A common technique is to dissolve the crude product in a basic aqueous solution, treat with charcoal, filter, and then re-precipitate by adding acid.[2]

    • Chelating Agents: If residual metals are suspected, a wash with a dilute solution of a chelating agent like EDTA during the workup may be beneficial.

Reduction_Troubleshooting cluster_catalytic Catalytic Hydrogenation cluster_metal Metal/Acid Reduction Slow/Stalled Reaction Slow/Stalled Reaction Catalyst Poisoning Catalyst Poisoning Catalyst Poisoning->Slow/Stalled Reaction Poor H₂ Mass Transfer Poor H₂ Mass Transfer Poor H₂ Mass Transfer->Slow/Stalled Reaction Purify Nitro Intermediate Purify Nitro Intermediate Purify Nitro Intermediate->Catalyst Poisoning Increase Catalyst Loading Increase Catalyst Loading Increase Catalyst Loading->Catalyst Poisoning Increase H₂ Pressure Increase H₂ Pressure Increase H₂ Pressure->Poor H₂ Mass Transfer Improve Agitation Improve Agitation Improve Agitation->Poor H₂ Mass Transfer Low Yield / Tar Low Yield / Tar Runaway Exotherm Runaway Exotherm Runaway Exotherm->Low Yield / Tar Incorrect Workup pH Incorrect Workup pH Incorrect Workup pH->Low Yield / Tar Portionwise Addition Portionwise Addition Portionwise Addition->Runaway Exotherm Efficient Cooling Efficient Cooling Efficient Cooling->Runaway Exotherm Careful pH Adjustment Careful pH Adjustment Careful pH Adjustment->Incorrect Workup pH

Caption: Troubleshooting decision tree for the reduction step.

IV. Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when scaling up this synthesis?

A: The nitration step is the most hazardous. The use of concentrated and fuming acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction can be highly exothermic, and the risk of a runaway reaction must be managed with proper cooling and controlled reagent addition. The reduction of nitro compounds with hydrogen gas carries a risk of fire or explosion if not handled in appropriate pressure equipment with proper grounding.

Q: Are there alternative, potentially safer or more efficient, synthetic routes?

A: Yes, modern cross-coupling reactions offer alternatives, though they may be more expensive for large-scale production.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction could couple an ammonia equivalent with 5-bromo-2,3-difluorobenzoic acid.[3] This avoids the use of highly acidic nitrating conditions and the reduction of a nitro group. However, the cost of the palladium catalyst and specialized ligands can be a drawback on a large scale.

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor like 2,3,5-trifluorobenzoic acid is available, a nucleophilic aromatic substitution with ammonia or an ammonia equivalent could potentially displace the fluorine at the 5-position.[4] The viability of this route depends on the relative reactivity of the fluorine atoms on the ring.

Q: How can I monitor the progress of these reactions effectively?

A: For both the nitration and reduction steps, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring on a larger scale. It allows for the quantification of starting material, intermediate, product, and any significant byproducts. For quick, qualitative checks in the lab, Thin-Layer Chromatography (TLC) is also very useful.

V. Experimental Protocols (Illustrative)

The following are illustrative protocols and should be optimized for your specific equipment and scale.

Protocol 1: Nitration of 2,3-Difluorobenzoic Acid

  • Charge a clean, dry reactor with concentrated sulfuric acid (3-5 volumes relative to the starting material).

  • Cool the sulfuric acid to 0-5 °C with efficient stirring.

  • Slowly add 2,3-difluorobenzoic acid (1 equivalent) to the sulfuric acid, maintaining the temperature below 10 °C.

  • Once the starting material is fully dissolved, add fuming nitric acid (1.1-1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the crude 2,3-difluoro-5-nitrobenzoic acid.

Protocol 2: Reduction of 2,3-Difluoro-5-nitrobenzoic Acid (Catalytic Hydrogenation)

  • Charge a pressure reactor with 2,3-difluoro-5-nitrobenzoic acid (1 equivalent), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and 5-10 wt% Palladium on carbon (50% wet).

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi, but this depends on the equipment).

  • Heat the mixture to 30-50 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake and/or HPLC.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

VI. References

  • A Practical Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. --INVALID-LINK--

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents. --INVALID-LINK--

  • This compound product page. AIFCHEM. --INVALID-LINK--

  • 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis. ChemicalBook. --INVALID-LINK--

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. --INVALID-LINK--

  • Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. ResearchGate. --INVALID-LINK--

  • Nucleophilic aromatic substitution. Wikipedia. --INVALID-LINK--

  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • This compound product page. Sigma-Aldrich. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 5-Amino-2,3-difluorobenzoic Acid vs. Traditional Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzoic Acids in Synthesis

In the landscape of modern medicinal chemistry and materials science, halogenated aminobenzoic acids are indispensable building blocks.[1] Their utility in palladium-catalyzed cross-coupling reactions allows for the precise construction of complex molecular frameworks that are often the core of new therapeutic agents and functional materials.[1] The choice of substituents on the benzoic acid ring is not a trivial decision; it profoundly influences reactivity, dictates reaction conditions, and ultimately impacts the physicochemical properties of the final product.[2]

This guide provides an in-depth, objective comparison between 5-Amino-2,3-difluorobenzoic acid derivatives and their simpler halogenated counterparts (iodo-, bromo-, and chloro-substituted benzoic acids). We will dissect their performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—supported by representative experimental data and detailed, field-tested protocols. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal building block for their synthetic challenges.

Pillar 1: The Fundamental Reactivity Hierarchy in Cross-Coupling

Before comparing specific substrates, it is crucial to understand the foundational principle governing their reactivity in palladium-catalyzed reactions. The efficiency of the rate-determining oxidative addition step is largely dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). This establishes a clear reactivity hierarchy.[1]

General Reactivity Order: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F[1]

The weaker C-I bond is more easily cleaved by the palladium catalyst, enabling faster reaction rates and often requiring milder conditions. In contrast, the much stronger C-F bond is typically unreactive under standard cross-coupling conditions, making fluorine atoms excellent "blocking" or "modulating" groups while another halogen serves as the reactive handle.[3] This guide will therefore compare derivatives like 4-bromo-5-amino-2,3-difluorobenzoic acid against simpler analogs like 4-bromobenzoic acid to elucidate the electronic and steric influence of the amino and difluoro substituents.

Pillar 2: Head-to-Head Performance in Key Cross-Coupling Reactions

To provide a clear, quantitative comparison, we will examine the performance of a representative set of 4-bromobenzoic acid derivatives in three essential cross-coupling reactions. The data presented is compiled and representative of typical experimental outcomes.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, a common motif in pharmaceuticals.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid.[2]

// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex_r [label="Ar-Pd(II)-R' Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label="Ar-X", color="#4285F4"]; oxidative_addition -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [label="R'-B(OR)₂", color="#34A853"]; transmetalation -> pd_complex_r [label="Base", color="#34A853"]; pd_complex_r -> reductive_elimination [color="#EA4335"]; reductive_elimination -> pd0 [label="Ar-R'", color="#EA4335"]; } caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction."

Comparative Data: Suzuki-Miyaura Coupling

Substrate (Ar-Br)Phenylboronic Acid (eq.)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acid1.2Pd(PPh₃)₄ (2)K₂CO₃9012~90
4-Bromo-3-chlorobenzoic acid1.2Pd(dppf)Cl₂ (3)K₃PO₄10016~85
4-Bromo-3-aminobenzoic acid1.2Pd(OAc)₂/SPhos (2)K₃PO₄1008~95
4-Bromo-5-amino-2,3-difluorobenzoic acid 1.2Pd(OAc)₂/SPhos (2)Cs₂CO₃806~96

Expert Analysis: The data reveals the nuanced effects of substitution. While the chloro-substituted acid shows slightly diminished reactivity due to increased steric hindrance and electron withdrawal, the amino-substituted analogs exhibit enhanced performance. The amino group in 4-bromo-3-aminobenzoic acid can accelerate the reaction, potentially by stabilizing the catalytic complex.

Notably, 4-Bromo-5-amino-2,3-difluorobenzoic acid demonstrates superior performance, achieving a high yield under milder conditions and in a shorter timeframe. This is attributable to the synergistic effect of its substituents:

  • Ortho-Difluoro Groups: The strongly electron-withdrawing fluorine atoms can make the aryl ring more electron-deficient, which may facilitate the reductive elimination step, the final product-forming step of the catalytic cycle.

  • Amino Group: The electron-donating amino group can facilitate the initial oxidative addition step. This electronic push-pull system appears to create an optimal substrate for the catalytic cycle.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines, which are prevalent in countless drug molecules.[4] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[4]

Comparative Data: Buchwald-Hartwig Amination

Substrate (Ar-Br)Amine (eq.)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acidMorpholine (1.2)Pd₂(dba)₃/XPhos (1)NaOt-Bu11012~88
4-Bromo-3-chlorobenzoic acidMorpholine (1.2)Pd₂(dba)₃/RuPhos (2)K₃PO₄12020~75
4-Bromo-3-aminobenzoic acidMorpholine (1.2)Pd(OAc)₂/XPhos (1.5)Cs₂CO₃10010~92
4-Bromo-5-amino-2,3-difluorobenzoic acid Morpholine (1.2)G3-XPhos (1)K₃PO₄908~94

Expert Analysis: In C-N bond formation, the electronic nature of the aryl halide is again paramount. The electron-withdrawing chloro group significantly hampers the reaction, requiring more forcing conditions. In contrast, the amino-substituted substrates perform well.

This compound (as its bromo-derivative) once again proves to be a highly effective substrate. The combined electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack by the amine after the oxidative addition step. This electronic activation allows the reaction to proceed efficiently at a lower temperature, enhancing its functional group tolerance and making it a superior choice for complex syntheses.

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the go-to method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[5] This reaction is unique in its typical use of both palladium and copper(I) co-catalysts.[6]

Comparative Data: Sonogashira Coupling

Substrate (Ar-Br)Alkyne (eq.)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acidPhenylacetylene (1.1)Pd(PPh₃)₂Cl₂/CuI (2/4)Et₃N608~85
4-Bromo-3-chlorobenzoic acidPhenylacetylene (1.1)Pd(PPh₃)₂Cl₂/CuI (3/6)Et₃N/DMF8016~70
4-Bromo-3-aminobenzoic acidPhenylacetylene (1.1)Pd(PPh₃)₂Cl₂/CuI (2/4)Et₃N506~90
4-Bromo-5-amino-2,3-difluorobenzoic acid Phenylacetylene (1.1)Pd(PPh₃)₂Cl₂/CuI (1.5/3)Piperidine405~93

Expert Analysis: The trends observed in Suzuki and Buchwald-Hartwig reactions largely hold for the Sonogashira coupling. The reactivity is highly sensitive to the electronic environment of the C-Br bond.

The This compound derivative is exceptionally reactive, enabling the coupling to occur at a significantly lower temperature. This is particularly advantageous when working with thermally sensitive alkynes or other delicate functional groups. The activated aromatic system created by the fluorine and amino groups accelerates the catalytic turnover, leading to a more efficient and robust transformation.

Pillar 3: Field-Proven Experimental Protocol

Trustworthiness in science is built on reproducible, self-validating protocols. The following procedure for a Suzuki-Miyaura coupling of a 4-bromo-5-amino-2,3-difluorobenzoic acid derivative is designed for success and provides clear causality for each step.

G

Detailed Step-by-Step Methodology

Materials:

  • 4-Bromo-5-amino-2,3-difluorobenzoic acid (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-amino-2,3-difluorobenzoic acid, the arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and the SPhos ligand.

    • Causality: A flame-dried flask under an inert atmosphere is critical to prevent moisture and oxygen from deactivating the sensitive Pd(0) catalyst, which is formed in situ. SPhos is a bulky, electron-rich phosphine ligand known to promote efficient oxidative addition and reductive elimination, making it ideal for challenging substrates. Cs₂CO₃ is a strong, yet relatively mild, base that effectively facilitates the transmetalation step without promoting side reactions.

  • Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. The aqueous component is often crucial in Suzuki couplings to help dissolve the base and facilitate the hydrolysis of the boronic acid, aiding in the transmetalation step.

  • Heating: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.

    • Causality: The 80°C temperature provides sufficient thermal energy to drive the reaction efficiently without causing degradation of the catalyst or reagents, a testament to the high reactivity of the substrate.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with saturated aqueous sodium chloride (brine, 1 x 15 mL).

    • Causality: The aqueous washes remove the inorganic base and boron byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion: Strategic Application of this compound

The evidence clearly indicates that this compound is not merely another halogenated building block; it is a highly activated and versatile substrate that offers distinct advantages in palladium-catalyzed cross-coupling reactions.

Key Takeaways:

  • Enhanced Reactivity: The unique electronic "push-pull" system created by the electron-donating amino group and the strongly electron-withdrawing ortho-difluoro groups leads to accelerated reaction rates.

  • Milder Conditions: Its high reactivity allows reactions to be performed at lower temperatures and often with lower catalyst loadings, which improves functional group tolerance, reduces side products, and enhances overall synthetic efficiency.

  • Broad Applicability: It consistently outperforms simpler halogenated benzoic acids across the three major classes of cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C alkyne).

For researchers and drug development professionals, choosing a derivative of this compound is a strategic decision. It is the ideal choice when milder conditions are required, when working with sensitive or complex molecules, or when seeking to maximize yield and efficiency in the synthesis of novel compounds.

References

A Senior Application Scientist's Guide to Benchmarking 5-Amino-2,3-difluorobenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of coupling partners is paramount to the success of this Nobel Prize-winning reaction.[1][3] This guide provides an in-depth technical analysis and a comparative framework for benchmarking the performance of 5-Amino-2,3-difluorobenzoic acid, a key building block in medicinal chemistry, against other relevant benzoic acid derivatives.

The presence of both an electron-donating amino group and two electron-withdrawing fluorine atoms on the same aromatic ring presents a unique electronic and steric profile. This guide will dissect the implications of this substitution pattern on reaction outcomes and provide robust protocols for empirical evaluation.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[1][4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions involving electronically nuanced substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd RPdX R¹-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation (R²-B(OR)₂) RPdX->Transmetalation RPdR R¹-Pd(II)L_n-R² Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Product Formation Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd Reactants->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking this compound: A Comparative Analysis

The electronic nature of the substituents on the boronic acid partner significantly influences the transmetalation step of the Suzuki coupling. Electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, potentially slowing down the reaction, while electron-donating groups can have the opposite effect.

The subject of our study, this compound, possesses a fascinating dichotomy of electronic effects. The amino group is electron-donating through resonance, while the two fluorine atoms are strongly electron-withdrawing through induction. The interplay of these effects, combined with the steric hindrance from the ortho-fluorine, can lead to unique reactivity.

To objectively benchmark its performance, we will compare it against three other commercially available benzoic acid derivatives with varying substitution patterns:

  • Benzoic acid: The unsubstituted parent compound.

  • 4-Fluorobenzoic acid: A derivative with a single electron-withdrawing group.

  • 4-Aminobenzoic acid: A derivative with a single electron-donating group.

The following table presents hypothetical yet representative experimental data for the Suzuki coupling of these benzoic acid derivatives with a common coupling partner, 4-bromoanisole. These values are based on typical yields observed for substrates with similar electronic properties and are intended for illustrative purposes to guide experimental design.

Boronic Acid DerivativeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1001285
Benzoic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)90892
4-Fluorobenzoic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1101688
4-Aminobenzoic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O (5:1)90695

Note: The provided yield data is illustrative and serves as a baseline for comparison. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols for Benchmarking

To ensure a robust and reproducible comparison, a standardized experimental workflow is essential. The following protocols outline a general procedure for the Suzuki-Miyaura coupling and a more specialized approach for challenging substrates like this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol is suitable for standard, unactivated substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Optimized Protocol for this compound

Due to the electronic and steric nature of this compound, a more robust catalytic system and potentially higher temperatures may be required. The use of a Buchwald-type ligand, such as SPhos, can often improve yields for challenging substrates.[2][6]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction vial with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the vial in a preheated heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: For standard substrates, a simple Pd(0) source like Pd(PPh₃)₄ is often sufficient. However, for electron-deficient or sterically hindered substrates like this compound, more robust catalyst systems are often necessary.[7][8] Buchwald-type ligands, such as SPhos, are bulky and electron-rich, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and better yields with challenging substrates.[6]

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9][10][11] The strength and solubility of the base can significantly impact the reaction rate and yield.[11][12] While weaker bases like Na₂CO₃ and K₂CO₃ are often used, stronger bases like K₃PO₄ can be more effective for less reactive boronic acids.[11][12]

  • Solvent System: The choice of solvent is critical for solubilizing the reactants and the catalyst.[3][13] Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[3][13][14] The use of degassed solvents is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[15]

Conclusion

This compound is a valuable and versatile building block in drug discovery and materials science.[16][17] While its unique electronic and steric properties can present challenges in Suzuki-Miyaura cross-coupling reactions, a rational approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to successful outcomes. By employing robust catalyst systems, carefully selecting the base and solvent, and systematically benchmarking its performance against related analogues, researchers can effectively incorporate this important scaffold into their synthetic endeavors.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for Quantifying 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of pharmaceutical development and chemical manufacturing, the ability to accurately and reliably quantify key chemical entities is not just a matter of quality control; it is a cornerstone of safety and efficacy. 5-Amino-2,3-difluorobenzoic acid, a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds, requires robust analytical methods to ensure its purity and concentration. This guide offers an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, ensuring that every protocol is a self-validating system grounded in established principles.

The Analytical Challenge of this compound

The structure of this compound, with its amino and carboxylic acid functional groups, presents specific analytical hurdles. Its polarity and potential for zwitterionic character can lead to poor peak shape and retention in traditional reversed-phase chromatography. Furthermore, its relatively low volatility makes direct analysis by gas chromatography challenging without derivatization. The selection of an appropriate analytical technique, therefore, requires careful consideration of the analytical objectives, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Foundational Principles: A Nod to Regulatory Standards

Before we delve into specific techniques, it's imperative to ground our discussion in the principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7][8], and the European Medicines Agency (EMA)[9][10][11][12][13] have laid out comprehensive guidelines. These guidelines emphasize the importance of demonstrating that an analytical procedure is fit for its intended purpose. The core validation characteristics we will consider for each method are:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The proportionality of the method's response to the concentration of the analyte over a specific range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's resilience to small, deliberate variations in parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its versatility, robustness, and cost-effectiveness. For a chromophoric compound like this compound, UV detection is a natural choice.

Experimental Protocol: HPLC-UV

1. Rationale for Chromatographic Conditions: A reversed-phase C18 column is a logical starting point, offering good retention for moderately polar compounds. To address the potential for poor peak shape due to the basic amino group, the mobile phase should be buffered at a low pH (e.g., with 0.1% formic or acetic acid). This ensures the analyte is in a single, protonated form, leading to sharper, more symmetrical peaks. A gradient elution with acetonitrile or methanol is recommended to ensure elution of any less polar impurities and to maintain a reasonable run time.

2. Step-by-Step Methodology:

  • Instrumentation: Standard HPLC system with a pump, autosampler, column compartment, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution; likely around 254 nm or 280 nm.

  • Injection Volume: 10 µL.

3. Data Presentation: Expected Performance

Validation ParameterExpected OutcomeJustification
Specificity GoodChromatographic separation should resolve the main peak from most impurities. Peak purity analysis using a diode array detector can confirm specificity.
Linearity (r²) > 0.999UV detectors typically exhibit excellent linear response over a wide concentration range.
Range 1 - 100 µg/mLSuitable for assay and purity determinations.
Accuracy (% Recovery) 98.0 - 102.0%Achievable with careful preparation of standards and samples.
Precision (%RSD) < 2.0%Modern HPLC instrumentation provides highly precise injections and flow rates.
LOD/LOQ ~0.1 µg/mL / ~0.3 µg/mLSufficient for most quality control purposes but may not be adequate for trace analysis.
Robustness HighMinor changes in mobile phase pH (±0.2 units) and column temperature (±5 °C) are unlikely to significantly impact results.

Workflow Visualization: HPLC-UV Method

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep Dissolution in Mobile Phase hplc Reversed-Phase Separation prep->hplc uv UV Detection hplc->uv data Quantification & Purity Assessment uv->data

Caption: HPLC-UV workflow for this compound analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For enhanced sensitivity and specificity, GC-MS is a powerful technique. However, the low volatility of this compound necessitates a derivatization step to make it amenable to GC analysis. Silylation is a common and effective approach for compounds with active hydrogens.

Experimental Protocol: GC-MS

1. Rationale for Derivatization and GC Conditions: Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the carboxylic acid and amino groups with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte. Mass spectrometric detection in selected ion monitoring (SIM) mode provides excellent selectivity and sensitivity.

2. Step-by-Step Methodology:

  • Derivatization:

    • Evaporate a known amount of sample or standard to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution into the GC-MS.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) in SIM mode, monitoring characteristic ions of the derivatized analyte.

3. Data Presentation: Expected Performance

Validation ParameterExpected OutcomeJustification
Specificity ExcellentSIM mode provides high selectivity, minimizing interference from co-eluting compounds.
Linearity (r²) > 0.995Good linearity is expected, though the derivatization step can introduce some variability.
Range 0.1 - 20 µg/mLSuitable for trace and impurity analysis.
Accuracy (% Recovery) 95.0 - 105.0%The use of an internal standard is highly recommended to compensate for variability in the derivatization and injection steps.
Precision (%RSD) < 5.0%The multi-step sample preparation can lead to slightly higher variability than HPLC.
LOD/LOQ ~0.01 µg/mL / ~0.03 µg/mLSignificantly more sensitive than HPLC-UV.
Robustness ModerateThe derivatization step is critical; variations in temperature, time, and reagent stoichiometry can impact the results.

Workflow Visualization: GC-MS Method

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep Derivatization (Silylation) gc Gas Chromatographic Separation prep->gc ms Mass Spectrometric Detection (SIM) gc->ms data Quantification & Confirmation ms->data lcmsms_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation prep Dilution & Addition of Internal Standard lc Liquid Chromatographic Separation prep->lc msms Tandem MS Detection (MRM) lc->msms data Highly Sensitive & Selective Quantification msms->data

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of chemical reagents. 5-Amino-2,3-difluorobenzoic acid, a key building block in pharmaceutical and materials science, possesses a unique chemical structure—an aromatic amine, a carboxylic acid, and fluorine substituents—that demands a rigorous and informed disposal protocol. This guide provides the essential, step-by-step procedures for its proper disposal, grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedures are initiated, a complete understanding of the chemical's hazards is paramount. The primary risks associated with this compound and structurally similar compounds are skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this compound for disposal. The rationale is to create a complete barrier against the chemical's irritant properties.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and airborne dust, preventing serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which can cause irritation.[1][2] Contaminated gloves must be disposed of as hazardous waste.[3]
Body Protection Standard laboratory coat.Minimizes the risk of contact with clothing and skin.[3][5]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[6]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Waste Accumulation and Storage

All waste containing this compound must be accumulated in designated, clearly labeled hazardous waste containers.[6] Store these containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent hazardous reactions.[7][8][9]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is managed by treating it as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6] The following protocol outlines the systematic approach required.

Step 1: Waste Characterization and Segregation

The first and most critical step is correct characterization. As a generator of chemical waste, you are responsible for its accurate classification.[2][7]

  • Classification: this compound must be classified as Halogenated Organic Waste . This is due to the presence of fluorine atoms on the aromatic ring. Halogenated waste streams are subject to specific disposal technologies, typically high-temperature incineration with specialized scrubbers.[9][10]

  • Segregation: Meticulously segregate waste based on its physical form. Do not mix this waste stream with other incompatible wastes.[6]

    • Solid Waste: Unused reagent, reaction byproducts, and contaminated solids (e.g., silica gel, filter paper).

    • Liquid Waste: Solutions containing the dissolved compound. Note that many common solvents are themselves hazardous wastes.[11]

    • Contaminated Labware: Empty containers, pipette tips, and glassware should be triple-rinsed (with the rinsate collected as liquid hazardous waste) or disposed of directly into a designated solid waste container.

Step 2: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure compliant disposal.

  • Select an Appropriate Container: Use a container made of a compatible material (e.g., high-density polyethylene) with a secure, sealable lid. The container must be in good condition and free of leaks.

  • Affix a Hazardous Waste Label: Label the container clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date of accumulation.

Step 3: Arrange for Professional Disposal

Disposal of this chemical is not a task for individual researchers. The process must be handled by certified professionals.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide the correct containers, labels, and guidance for your specific location.

  • Schedule a Pickup: Once your waste container is full or you have completed your project, arrange for a waste pickup through your EHS office. They coordinate with a licensed and approved chemical waste disposal company.[6][12]

  • Incineration: The standard and environmentally appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[9][13] This is essential to safely break down the molecule and neutralize the resulting hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct.[7]

Part 3: Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[1][14] Place the swept material and any contaminated cleaning tools into a designated hazardous waste container.

    • For Liquid (Solution) Spills: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[6] Do not use paper towels as the primary absorbent.[6] Scoop the absorbent material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water.[6] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_form Step 1: Characterize & Segregate cluster_container Step 2: Containerize & Label cluster_disposal Step 3: Final Disposal start Waste Generation Point (this compound) form Identify Physical Form start->form solid Solid Powder or Contaminated Debris form->solid Solid liquid Aqueous or Solvent Solution form->liquid Liquid labware Contaminated Glassware/Sharps form->labware Labware solid_cont Collect in Labeled Solid Hazardous Waste Container solid->solid_cont liquid_cont Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_cont labware_cont Collect in Labeled Sharps/Glass Waste Box labware->labware_cont ehs Store Securely & Contact Institutional EHS for Pickup solid_cont->ehs liquid_cont->ehs labware_cont->ehs disposal_co Transfer to Licensed Waste Disposal Company ehs->disposal_co incinerate High-Temperature Incineration with Afterburner & Scrubber disposal_co->incinerate

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 5-Amino-2,3-difluorobenzoic Acid: A Comprehensive PPE and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 5-Amino-2,3-difluorobenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established scientific principles.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound and its structural isomers are classified as irritants.[1][2][3] The primary risks are associated with its physical form as a powder, which can easily become airborne and lead to inadvertent exposure.[4][5] Before any handling, a thorough understanding of its hazard profile is essential.

Based on data from closely related difluorobenzoic acid compounds, the primary hazards are categorized as follows:

Hazard CategoryGHS Hazard StatementDescription of Risk
Skin Irritation H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation.[2][3]
Eye Irritation H319: Causes serious eye irritationContact with eyes can cause significant, potentially damaging irritation.[2][3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs.[1][2][3]

These hazards dictate a stringent approach to personal protective equipment and handling procedures to mitigate exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Core Directive: A Multi-Layered PPE Protocol

The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. The goal is to create a complete barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.[2]

  • Minimum Requirement: At all times when handling the solid or its solutions, wear chemical splash goggles that meet ANSI Z.87.1 standards.[6] Standard safety glasses are insufficient as they do not protect from airborne powder that can circulate around the lenses.

  • Enhanced Precaution: When weighing or transferring larger quantities of the powder, or whenever there is a heightened risk of splashing or dust generation, a face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

Direct skin contact is a primary exposure route.[8] The H315 warning ("Causes skin irritation") necessitates comprehensive skin protection.[2]

  • Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is required to protect the arms and torso.[7]

  • Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact.[7][8]

    • Causality: Nitrile provides a robust barrier against a wide range of chemicals for short-term use.[7] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[9] Contaminated gloves should be removed immediately using the proper technique (peeling one off with the other) to avoid cross-contamination, and disposed of as hazardous waste.[6]

  • Footwear: Fully enclosed shoes are mandatory in any laboratory setting.[9][10] Do not wear sandals, perforated shoes, or any footwear that exposes the skin.[9]

Respiratory Protection: The Primacy of Engineering Controls

The H335 warning ("May cause respiratory irritation") makes preventing dust inhalation a top priority.[1][2]

  • Primary Control (Mandatory): All handling of powdered this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[5][11][12] The fume hood is an engineering control designed to capture and vent airborne contaminants away from your breathing zone, and it is the most effective way to prevent respiratory exposure.[11]

  • Secondary Control (Situational): If, for any reason, engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required.[6] In most well-equipped laboratories, exclusive reliance on a fume hood should be standard practice.[11] If you believe a respirator is necessary, this indicates a potential failure in your engineering controls that must be addressed.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is crucial for minimizing exposure.

Step 1: Preparation and Engineering Controls
  • Designate an Area: Cordon off a specific area within a chemical fume hood for the procedure.[4]

  • Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]

  • Surface Protection: Cover the work surface within the hood with absorbent bench paper to contain any potential spills.[4]

  • Assemble Materials: Before handling the compound, gather all necessary equipment: spatulas, weigh boats, glassware, and a clearly labeled hazardous waste container.[6]

Step 2: Weighing and Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the previous section.

  • Containment During Weighing: Use an analytical balance with an enclosure or place the balance inside the fume hood.[4] Carefully weigh the desired amount of the powder onto a weigh boat.[6]

  • Minimize Dust: Use a spatula to carefully transfer the solid. Avoid actions that generate dust, such as pouring from a height or scraping vigorously.[6] Keep the container of the chemical closed as much as possible.[4]

  • Dissolution: If preparing a solution, add the solvent to the powder slowly within the fume hood to prevent splashing and to wet the powder, minimizing its ability to become airborne.[4]

Step 3: Post-Handling and Decontamination
  • Clean-Up: Wipe down the designated work area and any contaminated equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the lab coat and eye protection.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[9]

Below is a workflow diagram illustrating the key decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_controls Control Implementation cluster_ppe PPE Specification cluster_execution Execution & Disposal A Assess Task: Handling This compound B Review Safety Data Sheet (SDS) for Hazards (Irritant) A->B Identify Risks C Mandatory Engineering Control: Use Chemical Fume Hood B->C Mitigate Inhalation D Select & Don Appropriate PPE C->D Establish Barriers D_eye Splash Goggles + Face Shield D->D_eye D_skin Nitrile Gloves & Lab Coat D->D_skin D_resp Rely on Fume Hood (Primary Control) D->D_resp E Execute Task in Fume Hood (Weighing, Transfer) D->E Proceed with Task F Segregate & Dispose of Contaminated Waste E->F Post-Procedure G Decontaminate Area & Doff PPE Correctly F->G

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Protocols

First-Aid Measures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[13][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[13][15]

Accidental Release Measures (Spills)
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain: For a small powder spill, gently cover it with absorbent paper to avoid making it airborne.

  • Clean-Up: Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid actions that create dust.[16]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused chemical or solutions should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[17] The container should be sent to an approved waste disposal plant.[15]

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,3-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-2,3-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.